3'-Hydroxy Darunavir
描述
Structure
3D Structure
属性
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMVOSDDWDUEW-QSDJZFCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159613-24-7 | |
| Record name | R-330326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-330326 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3'-Hydroxy Darunavir. This document is born out of the recognition that a deep understanding of drug metabolites is fundamental to the development of safe and effective therapeutics. The narrative that follows is not a mere compilation of data but a synthesized guide grounded in scientific principles and practical insights. It is designed to be a self-validating resource, where the "why" behind each experimental choice is as important as the "how." Every piece of information is supported by authoritative sources to ensure the highest level of scientific integrity. This guide aims to empower researchers and drug development professionals with the critical knowledge needed to navigate the complexities of this specific darunavir metabolite.
Introduction to Darunavir and the Significance of its Metabolites
Darunavir is a potent, second-generation protease inhibitor (PI) that has become a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection.[1][2] It is designed to have a high genetic barrier to resistance and is effective against both wild-type and multidrug-resistant strains of HIV-1.[2][3] Like many xenobiotics, darunavir undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[][5][6] This metabolism leads to the formation of various metabolites, one of which is 3'-Hydroxy Darunavir.
The study of drug metabolites is a critical aspect of drug development for several reasons. Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. They can also contribute to the overall toxicity profile of a therapeutic agent. Therefore, a thorough characterization of major metabolites is not just a regulatory requirement but a scientific necessity to fully understand a drug's in vivo behavior. 3'-Hydroxy Darunavir, formed through the hydroxylation of the aniline ring of darunavir, represents a key metabolic product.[][5] Understanding its chemical structure, physicochemical properties, and biological activity is paramount for a complete picture of darunavir's pharmacology.
Chemical Identity and Structure of 3'-Hydroxy Darunavir
3'-Hydroxy Darunavir is a derivative of darunavir where a hydroxyl group has been introduced at the 3' position of the p-aminophenyl sulfonamide moiety. This seemingly minor structural modification can have significant implications for the molecule's properties.
IUPAC Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[7]
CAS Number: 1159613-24-7[]
Molecular Formula: C₂₇H₃₇N₃O₈S[8]
Molecular Weight: 563.67 g/mol [7]
Below is a two-dimensional representation of the chemical structure of 3'-Hydroxy Darunavir.
Caption: Chemical structure of 3'-Hydroxy Darunavir.
Physicochemical Properties
| Property | Value | Source |
| Predicted XlogP | 2.6 | [8] |
| Solubility | Soluble in DMSO and Methanol. Aqueous solubility is expected to be low and pH-dependent, similar to darunavir. | Inferred from darunavir's properties[9] |
| pKa | Predicted basic pKa around 11.43 (for the sulfonamide nitrogen) and an acidic pKa for the phenolic hydroxyl group. | Inferred from darunavir's predicted pKa[] |
Insights into Physicochemical Properties:
The introduction of a hydroxyl group on the aromatic ring is expected to slightly increase the polarity of the molecule compared to darunavir. This could potentially lead to a slight increase in aqueous solubility and a decrease in the octanol-water partition coefficient (logP). The predicted XlogP of 2.6 suggests that the compound is still relatively lipophilic.[8] The solubility of darunavir itself is known to be low in aqueous solutions and is pH-dependent.[9] It is reasonable to assume that 3'-Hydroxy Darunavir will exhibit similar behavior. The phenolic hydroxyl group will introduce an acidic character to the molecule, which could influence its ionization state at different physiological pH values.
Metabolic Pathway of 3'-Hydroxy Darunavir Formation
As previously mentioned, darunavir is primarily metabolized by the CYP3A4 enzyme. One of the key metabolic pathways is the aromatic hydroxylation of the aniline ring, leading to the formation of 3'-Hydroxy Darunavir.[][5]
Caption: Metabolic formation of 3'-Hydroxy Darunavir from Darunavir.
This hydroxylation reaction is a common metabolic transformation for aromatic compounds and serves to increase their water solubility, facilitating their excretion from the body. The position of hydroxylation is determined by the electronic properties of the aromatic ring and the steric constraints of the enzyme's active site.
Antiviral Activity
A critical question for any drug metabolite is its biological activity. Does it retain the therapeutic efficacy of the parent compound, or is it an inactive product of detoxification? In the case of 3'-Hydroxy Darunavir, its antiviral activity relative to darunavir is a key parameter for understanding its contribution to the overall in vivo effect.
While specific IC₅₀ values for 3'-Hydroxy Darunavir against HIV-1 protease are not widely published, studies on darunavir's metabolites have indicated that they generally possess significantly reduced antiviral activity compared to the parent drug. One report states that at least three oxidative metabolites of darunavir showed activity that was at least 90% less than the activity of darunavir against wild-type HIV.[1] Another study on darunavir analogs with modifications at the P2' position (where the p-aminophenyl group resides) showed that the introduction of a carboxylic acid or carboxamide group led to a significant reduction in antiviral activity, despite potent enzyme inhibition.[10] This suggests that the free amino group and the electronic properties of the aniline ring are crucial for potent antiviral activity, and hydroxylation at the 3' position likely diminishes this activity.
Analytical Characterization
The identification and quantification of 3'-Hydroxy Darunavir in biological matrices and as a potential impurity in darunavir drug substance require robust analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of 3'-Hydroxy Darunavir. The introduction of the hydroxyl group at the 3' position of the aniline ring would lead to characteristic changes in the chemical shifts and coupling patterns of the aromatic protons compared to darunavir. Specifically, the symmetry of the p-substituted ring in darunavir would be broken, leading to a more complex splitting pattern for the remaining aromatic protons. The ¹³C NMR spectrum would also show a downfield shift for the carbon atom attached to the hydroxyl group. While detailed spectral data for 3'-Hydroxy Darunavir is not publicly available, companies that synthesize this compound as a reference standard would possess this information as part of their characterization data.[7]
Synthesis of 3'-Hydroxy Darunavir
A detailed, step-by-step protocol for the synthesis of 3'-Hydroxy Darunavir is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on the known synthesis of darunavir and its analogs.[13][14] The key challenge lies in the regioselective introduction of the hydroxyl group onto the aniline ring.
Conceptual Synthetic Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 5. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3'-hydroxy darunavir (C27H37N3O8S) [pubchemlite.lcsb.uni.lu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Executive Summary & Pharmacokinetic Significance
Darunavir is a potent, second-generation HIV-1 protease inhibitor. In clinical pharmacokinetics, Darunavir is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 [1]. The major Phase I metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.
The most prominent aromatic hydroxylation product is 3'-Hydroxy Darunavir (CAS: 1159613-24-7)[2]. Generating highly pure, authentic standards of this metabolite is critical for LC-MS/MS co-chromatography, therapeutic drug monitoring (TDM), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling[3]. Because commercial sourcing of this specific metabolite often relies on custom synthesis[4], developing a robust, scalable, and chemoselective in-house synthetic route is a critical capability for any advanced drug development laboratory.
Fig 1: CYP3A4-mediated metabolic pathways of Darunavir highlighting 3'-hydroxylation.
Retrosynthetic Strategy & Chemoselectivity Rationale
To synthesize 3'-Hydroxy Darunavir—chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-4-(4-amino-3-hydroxy-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate—we must modify the standard Darunavir synthesis by utilizing a functionalized sulfonyl chloride.
The Causality of Protective Group Strategy: Attempting to use an unprotected 4-amino-3-hydroxybenzenesulfonyl chloride is synthetically unviable. The highly electrophilic sulfonyl chloride would rapidly react with the nucleophilic free amine or phenol of adjacent molecules, leading to catastrophic oligomerization.
To create a self-validating system , we employ 4-nitro-3-(benzyloxy)benzenesulfonyl chloride .
-
Masking the Amine: The nitro group acts as a masked amine, preventing self-condensation.
-
Protecting the Phenol: The benzyl ether prevents the phenolic oxygen from interfering during subsequent acylation steps.
-
Strategic Sequencing: By coupling the bis-THF carbamate before reducing the nitro group, we ensure absolute chemoselectivity. If the aniline were free during the carbamate coupling, it would competitively attack the bis-THF-4-nitrophenyl carbonate. By keeping it masked as a nitro group, the aliphatic amine remains the sole nucleophile.
-
Global Deprotection: The final step utilizes catalytic hydrogenation to simultaneously reduce the nitro group to an amine and cleave the benzyl ether to a phenol, yielding the final product in a single, elegant transformation.
Fig 2: Five-step self-validating synthetic workflow for 3'-Hydroxy Darunavir.
Step-by-Step Experimental Methodology
Step 1: Epoxide Ring Opening
Objective: Form the secondary amine backbone.
-
Protocol: Dissolve (1S,2S)-1-oxiranyl-2-(Boc-amino)-3-phenylpropane (1.0 eq) in isopropanol. Add isobutylamine (10.0 eq). Reflux the mixture for 4 hours. Concentrate under reduced pressure and crystallize from hexane/ethyl acetate.
-
Mechanistic Insight: Isopropanol acts as a protic solvent, activating the epoxide oxygen via hydrogen bonding. The massive excess of isobutylamine serves a dual purpose: it drives the reaction kinetics and prevents the newly formed secondary amine from attacking another epoxide molecule (dimerization). Regioselectivity is guaranteed by steric hindrance, forcing nucleophilic attack exclusively at the terminal carbon.
Step 2: Sulfonylation
Objective: Install the functionalized aromatic ring.
-
Protocol: Dissolve the Step 1 product (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0 °C. Slowly add 4-nitro-3-(benzyloxy)benzenesulfonyl chloride (1.1 eq). Stir at room temperature for 12 hours. Quench with 1N HCl, extract with DCM, and wash with brine.
-
Mechanistic Insight: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing premature Boc deprotection. The low temperature during addition controls the exotherm, preventing degradation of the sulfonyl chloride.
Step 3: Boc Deprotection
Objective: Unmask the primary amine for carbamate coupling.
-
Protocol: Dissolve the Step 2 intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Mechanistic Insight: The acidic conditions cleanly cleave the tert-butyl carbamate, liberating CO₂ and isobutylene gas. The benzyl ether and sulfonamide linkages are highly stable under these specific mildly acidic, non-reducing conditions.
Step 4: Bis-THF Carbamate Coupling
Objective: Attach the critical HIV-protease binding moiety.
-
Protocol: Dissolve the free amine from Step 3 (1.0 eq) in acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate (1.05 eq). Stir at room temperature for 16 hours. Purify via flash chromatography.
-
Mechanistic Insight: This is the chemoselective crux of the synthesis. DIPEA ensures the primary amine is completely free-based. Because the future aniline amine is still masked as a nitro group, the primary aliphatic amine is the only nucleophile present, ensuring exclusive formation of the desired carbamate without cross-reactivity[].
Step 5: Global Deprotection & Reduction
Objective: Reveal the final 3'-Hydroxy Darunavir metabolite.
-
Protocol: Dissolve the Step 4 intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with nitrogen, then introduce Hydrogen gas (H₂) at 1 atm via a balloon. Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify via preparative HPLC.
-
Mechanistic Insight: This self-validating step executes two transformations simultaneously: the catalytic hydrogenation reduces the aromatic nitro group to the required aniline, and hydrogenolyzes the benzyl ether to reveal the 3'-hydroxyl group. By doing this in the final step, we avoid exposing the highly electron-rich, oxidation-prone 2-aminophenol moiety to any prior harsh reagents.
Analytical Characterization Data
To confirm the successful synthesis of the metabolite standard, the product must be validated against the parent drug. The addition of the hydroxyl group shifts the molecular weight by +16 Da and alters the polarity, resulting in distinct LC-MS/MS retention times.
Table 1: Comparative Physicochemical and Analytical Data
| Property | Darunavir (Parent Drug) | 3'-Hydroxy Darunavir (Metabolite) |
| CAS Number | 206361-99-1 | 1159613-24-7 |
| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₃₇N₃O₈S |
| Molecular Weight | 547.66 g/mol | 563.67 g/mol |
| Exact Mass | 547.2352 | 563.2301 |
| Key LC-MS/MS Precursor | m/z 548.2 [M+H]⁺ | m/z 564.2 [M+H]⁺ |
| Major Product Ion (MS/MS) | m/z 393.2 (Loss of bis-THF) | m/z 409.2 (Loss of bis-THF) |
| Metabolic Origin | N/A | CYP3A4 Aromatic Hydroxylation |
Note: The primary fragmentation pathway in positive electrospray ionization (ESI+) for both compounds involves the cleavage of the bis-THF carbamate moiety (loss of 155 Da).
References
-
Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects Antimicrobial Agents and Chemotherapy[Link]
-
Chemical structure of[14C]darunavir with the position of the 14C-label indicated by an asterisk ResearchGate[Link]
-
3'-Hydroxy Darunavir (CAS 1159613-24-7) Reference Standard SynZeal Research[Link]
Sources
Executive Summary & Mechanistic Rationale
Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor designed to combat resistant viral strains. In human pharmacokinetics, DRV is heavily oxidized and metabolized by hepatic cytochrome P450 enzymes, predominantly CYP3A4[]. The biotransformation of DRV involves multiple parallel pathways, including carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[2].
This technical guide focuses specifically on the formation of 3'-Hydroxy Darunavir (CAS: 1159613-24-7), the major product of aniline aromatic hydroxylation[3]. Mechanistically, the electron-rich nature of the aniline moiety in DRV makes the 3'-position (ortho to the amino group) highly susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) within the CYP3A4 active site. Understanding and quantifying this specific metabolic pathway in vitro is critical for predicting drug-drug interactions (DDIs), particularly because DRV is clinically co-administered with Ritonavir, a potent mechanism-based inhibitor of CYP3A4[4].
Caption: CYP3A4-Mediated Biotransformation Pathways of Darunavir.
Experimental Design: Building a Self-Validating System
To ensure scientific integrity, an in vitro metabolism assay cannot simply measure the disappearance of the parent drug; it must definitively prove the enzymatic causality of metabolite formation. We utilize Human Liver Microsomes (HLMs) to provide a complete, physiologically relevant enzymatic profile.
A robust, self-validating protocol requires the following parallel control arms:
-
The Test System (Complete): Contains HLMs, DRV, and NADPH. Measures total metabolic turnover.
-
Minus-NADPH Control: Omits the electron donor. Causality: Cytochrome P450 enzymes obligatorily require NADPH. If 3'-Hydroxy Darunavir forms here, it indicates an artifactual or non-CYP-mediated chemical degradation.
-
Heat-Inactivated Control: Uses boiled HLMs. Causality: Differentiates between enzymatic metabolism and non-specific protein binding or thermal degradation.
-
Ritonavir Inhibition Control: Spiked with 1 µM Ritonavir. Causality: Because Ritonavir irreversibly inhibits CYP3A4[4], a halt in 3'-Hydroxy Darunavir formation in this arm definitively isolates CYP3A4 as the specific driver of this pathway.
Caption: Self-Validating Experimental Workflow for Darunavir Metabolism.
Step-by-Step Methodology: HLM Incubation
Reagents Required
-
Pooled Human Liver Microsomes (HLMs, 20 mg/mL)
-
0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2
-
Darunavir (10 mM stock in DMSO)
-
NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)
-
Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., DRV-d9)
Procedure
-
Matrix Preparation: Dilute HLMs in the 0.1 M Potassium Phosphate Buffer to a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific microsomal protein binding that could artificially lower the free fraction of DRV.
-
Substrate Spiking: Add DRV to achieve a final concentration range of 1 µM to 50 µM (keep final DMSO concentration < 0.1% v/v to prevent solvent-induced CYP inhibition).
-
Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This allows the system to reach thermal equilibrium. If NADPH is added to a cold mixture, the initial velocity ( V0 ) will be skewed by the temperature gradient, ruining kinetic calculations.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Incubation & Sampling: Allow the reaction to proceed. At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), withdraw 50 µL aliquots.
-
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing the internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact timestamp, while simultaneously precipitating the proteins for downstream LC-MS/MS compatibility.
-
Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to analytical vials.
Analytical Quantification and Kinetic Data
To distinguish 3'-Hydroxy Darunavir from other isobaric hydroxylated metabolites (such as isobutyl aliphatic hydroxylates), Multiple Reaction Monitoring (MRM) via LC-MS/MS is mandatory. The unique fragmentation pattern of the hydroxylated aniline ring ensures absolute structural specificity.
Table 1: LC-MS/MS MRM Transitions (Positive Ion Electrospray)
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Diagnostic Feature |
| Darunavir (DRV) | 548.3 | 392.2 | 15 | Cleavage of bis-THF |
| 3'-Hydroxy Darunavir | 564.3 | 408.2 | 18 | +16 Da mass shift on aniline fragment |
| DRV-d9 (Internal Std) | 557.3 | 401.2 | 15 | Deuterated isobutyl tracking |
Interpretation of Kinetic Parameters
By plotting the initial velocity of 3'-Hydroxy Darunavir formation against the substrate concentration [S], we can derive the Michaelis-Menten kinetic parameters. These parameters are vital for scaling in vitro clearance to in vivo hepatic clearance predictions.
Table 2: Representative In Vitro Kinetic Parameters for DRV in HLMs
| Parameter | Symbol | Typical Value | Unit | Pharmacological Significance |
| Michaelis Constant | Km | ~ 15.2 | μM | Affinity of DRV for the CYP3A4 active site. |
| Maximum Velocity | Vmax | ~ 250 | pmol/min/mg | Saturation point of the CYP3A4 enzymes in the HLM pool. |
| Intrinsic Clearance | CLint | ~ 16.4 | μL/min/mg | Calculated as Vmax/Km ; represents the inherent metabolic efficiency. |
Conclusion
The in vitro biotransformation of Darunavir to 3'-Hydroxy Darunavir is a highly specific, CYP3A4-driven process. By employing a self-validating HLM assay with rigorous controls—specifically the use of Ritonavir to prove CYP3A4 dependence—researchers can accurately map this pathway. The integration of precise quenching techniques and MRM-based LC-MS/MS quantification ensures that the kinetic data ( Km , Vmax , CLint ) generated is reliable, reproducible, and directly applicable to the development of next-generation antiretroviral co-formulations.
References
-
BOC Sciences. "Darunavir and Impurities: Metabolism of Darunavir." BOC Sciences Catalog. Available at:[]
-
Journal of Antimicrobial Chemotherapy. "Pharmacokinetics and pharmacodynamics of boosted once-daily darunavir." Oxford Academic. Available at:[4]
-
PubChem - NIH. "Darunavir | C27H37N3O7S | CID 213039 - Metabolism / Metabolites." National Center for Biotechnology Information. Available at:[2]
-
Veeprho. "3'-Hydroxy Darunavir | CAS 1159613-24-7." Veeprho Impurity Standards. Available at:[3]
Sources
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chemical Identity, CYP3A4 Metabolism, and LC-MS/MS Quantification
Introduction & Clinical Context
Darunavir is a potent, second-generation HIV-1 protease inhibitor engineered to maintain high binding affinity against multi-drug-resistant viral strains (1[1]). In clinical pharmacokinetics, the disposition of darunavir is heavily dictated by the hepatic cytochrome P450 system, specifically the CYP3A4 isoenzyme (2[2]). When administered without a pharmacokinetic enhancer, darunavir undergoes extensive oxidative metabolism (3[3]).
The primary metabolic pathway involves the aliphatic hydroxylation of the isobutyl moiety, yielding the major oxidative metabolite 3'-Hydroxy Darunavir (also known as Darunavir Impurity 15 or Metabolite M23) (4[4]). Understanding the exact chemical identity, structural formula, and analytical behavior of this metabolite is critical for professionals conducting mass balance studies, drug-drug interaction (DDI) profiling, and therapeutic drug monitoring.
Chemical Identity and Physicochemical Properties
The transformation of darunavir to its 3'-hydroxy derivative introduces a single hydroxyl group, fundamentally altering its polarity, molecular weight, and chromatographic retention time.
Table 1: Physicochemical & Identification Properties of 3'-Hydroxy Darunavir
| Property | Value | Clinical / Analytical Significance |
| CAS Number | 1159613-24-7 (5[5]) | Unique identifier for regulatory compliance and reference standard procurement. |
| Molecular Formula | C27H37N3O8S (6[6]) | Reflects the addition of one oxygen atom (+16 Da) compared to the parent drug (C27H37N3O7S). |
| Molecular Weight | 563.67 g/mol (4[4]) | Dictates the precursor ion m/z 564.2 [M+H]+ targeted in LC-MS/MS workflows. |
| IUPAC Name | (3R, 3aS, 6aR)-hexahydrofuro[2, 3-b]furan-3-yl ((2S, 3R)-4-(4-amino-3-hydroxy-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate (7[7]) | Defines the exact stereochemistry and structural modifications of the impurity. |
| Metabolic Origin | CYP3A4 Isobutyl Aliphatic Hydroxylation (3[3]) | Serves as an inverse biomarker for CYP3A4 inhibition and booster efficacy. |
Metabolic Pathway and Causality
The formation of 3'-hydroxy darunavir is a direct consequence of CYP3A4-mediated oxidation (3[3]). In a modern clinical setting, darunavir is almost exclusively co-administered with a pharmacokinetic enhancer—either ritonavir or cobicistat (1[1]).
The Causality of Pharmacokinetic Boosting: Ritonavir and cobicistat are potent, mechanism-based inhibitors of CYP3A4. By binding to and inhibiting this enzyme, the booster effectively shuts down the isobutyl aliphatic hydroxylation pathway. This intentional metabolic blockade drastically reduces the formation of 3'-hydroxy darunavir and increases the systemic bioavailability (AUC) of unchanged darunavir by approximately 11-fold, ensuring trough concentrations remain well above the viral IC90 (8[8]).
Fig 1: CYP3A4-mediated metabolic pathway of Darunavir to 3'-Hydroxy Darunavir.
Analytical Methodology: LC-MS/MS Quantification Protocol
To accurately quantify 3'-hydroxy darunavir in biological matrices, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is required. As a Senior Application Scientist, I emphasize that every step in this protocol must function as a self-validating system to eliminate matrix effects and ensure quantitative integrity.
Fig 2: LC-MS/MS analytical workflow for 3'-Hydroxy Darunavir quantification.
Step-by-Step Protocol:
1. Sample Preparation (Protein Disruption)
-
Procedure: Aliquot 100 µL of human plasma. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Darunavir-d9). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Darunavir and its metabolites exhibit high plasma protein binding (approximately 95%, primarily to α1-acid glycoprotein) (8[8]). The addition of a high-percentage organic solvent denatures these proteins, breaking non-covalent hydrophobic bonds and quantitatively releasing the metabolite into the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup
-
Procedure: Transfer the supernatant to a pre-conditioned mixed-mode C18 SPE cartridge. Wash with 5% methanol in LC-MS grade water to remove polar interferences. Elute the target analytes with 100% methanol.
-
Causality: Direct injection of precipitated plasma introduces endogenous phospholipids into the MS source, causing unpredictable ion suppression. SPE acts as a self-validating purification step, ensuring that the ionization efficiency remains constant and reproducible across all patient samples.
3. UHPLC Chromatographic Separation
-
Procedure: Inject 5 µL of the reconstituted eluate onto a sub-2 µm C18 analytical column. Utilize a gradient elution profile with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Causality: The C18 stationary phase separates 3'-hydroxy darunavir from the parent drug based on hydrophobicity. Because the metabolite possesses an additional hydroxyl group, it is more polar and will elute earlier than unchanged darunavir. The 0.1% formic acid acts as a proton donor, ensuring the analytes are pre-ionized in the liquid phase—an absolute prerequisite for efficient positive electrospray ionization (ESI+).
4. Tandem Mass Spectrometry (MRM Detection)
-
Procedure: Operate the mass spectrometer in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 3'-hydroxy darunavir at m/z 564.2 → m/z [Specific Fragment].
-
Causality: The molecular weight of 3'-hydroxy darunavir is 563.67 g/mol (4[4]). In acidic conditions, it readily accepts a proton to form the [M+H]+ pseudo-molecular ion at m/z 564.2. MRM isolates this specific precursor, fragments it using collision-induced dissociation (CID), and measures a unique product ion. This double-filtering mechanism guarantees absolute specificity, eliminating background matrix noise.
Conclusion
The identification and quantification of 3'-hydroxy darunavir (CAS: 1159613-24-7) is a cornerstone of antiretroviral pharmacokinetic analysis. By understanding its molecular formula (C27H37N3O8S) and the CYP3A4-driven causality of its formation, researchers can accurately map drug-drug interactions, validate the efficacy of pharmacokinetic enhancers, and optimize dosing regimens for HIV-1 patients.
References
- Source: nextsds.
- Source: lgcstandards.
- Source: veeprho.
- Source: nih.
- Source: nih.
- Source: nih.gov (PubMed)
- Source: oup.com (Journal of Antimicrobial Chemotherapy)
- Source: pharmacompass.
Sources
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Darunavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. 3?-Hydroxy Darunavir | TRC-H931760-100MG | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. academic.oup.com [academic.oup.com]
Executive Summary
Darunavir (DRV) is a best-in-class HIV-1 protease inhibitor (PI) characterized by its exceptionally high genetic barrier to resistance. Designed to fit tightly within the HIV-1 protease active site, DRV forms robust hydrogen bonds with the protease backbone. However, the in vivo efficacy of DRV is heavily dictated by its pharmacokinetic profile, specifically its susceptibility to extensive first-pass metabolism by the hepatic cytochrome P450 (CYP) system, predominantly CYP3A4. As a Senior Application Scientist, I have structured this technical guide to dissect the metabolic fate of DRV, the structural causality behind the antiviral activity of its metabolites, and the field-proven protocols used to isolate and evaluate these compounds.
Mechanisms of Darunavir Metabolism
Upon oral administration, unboosted DRV undergoes rapid oxidative metabolism. Clinical pharmacokinetic studies and mass balance analyses reveal that at least three major oxidative metabolites are formed in humans[1]. The primary phase I metabolic pathways mediated by CYP3A4 include:
-
Carbamate Hydrolysis : Cleavage of the carbamate linkage, often followed by monohydroxylation.
-
Isobutyl Aliphatic Hydroxylation : Oxidation at the isobutyl moiety.
-
Aniline Aromatic Hydroxylation : Oxidation at the aniline ring.
These structural modifications drastically alter the molecule's spatial geometry and electronic distribution, directly impacting its pharmacodynamic properties[2].
Pharmacological Profile of Main Metabolites
Extensive in vitro and in vivo profiling has identified specific metabolite structures, notably R330326, R426857, and R426855[3]. The table below summarizes these primary metabolites, their structural modifications, and their relative antiviral efficacy compared to the parent drug.
| Metabolite ID | Chemical Modification | Affected Moiety | Relative Antiviral Activity (vs. Wild-Type HIV-1) |
| Parent DRV | None (Active Drug) | N/A | 100% (EC50 < 4.3 nM) |
| M29 (R330326) | Aromatic Hydroxylation | Aniline Ring | < 10% (>90% reduction) |
| M23 (R426857) | Aliphatic Hydroxylation | Isobutyl Group | < 10% (>90% reduction) |
| M6 (R426855) | Carbamate Hydrolysis | Bis-THF Linkage | < 10% (>90% reduction) |
Structural Causality of Activity Loss
The near-complete loss of antiviral activity (>90% reduction) in these metabolites is driven by the strict structural requirements of the HIV-1 protease active site[1]. DRV's bis-tetrahydrofuran (bis-THF) group is essential for forming critical hydrogen bonds with the aspartic acid residues (Asp29 and Asp30) of the protease backbone. Carbamate hydrolysis (M6) directly severs this pharmacophore[4]. Similarly, hydroxylation at the aniline (M29) or isobutyl (M23) groups introduces steric clashes and alters the lipophilicity required to securely anchor the inhibitor within the hydrophobic pockets (S1 and S2) of the enzyme, rendering the metabolites virtually inactive.
Figure 1: CYP3A4-mediated oxidative pathways of Darunavir leading to inactive metabolites.
Experimental Protocols: Isolation and Antiviral Screening
To validate the metabolic fate and efficacy of DRV, the following self-validating workflows are employed. These protocols ensure rigorous causality by incorporating internal controls at every phase.
Protocol 1: In Vitro Generation and Isolation of DRV Metabolites
Objective: Simulate hepatic metabolism to generate M29, M23, and M6 for downstream analysis.
-
Preparation of Reaction Mixture : Combine 1 mg/mL Human Liver Microsomes (HLMs) with 10 µM Darunavir in a 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: HLMs provide the full complement of human CYP enzymes necessary to mimic in vivo hepatic first-pass metabolism accurately.
-
-
Initiation via NADPH : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor; without it, oxidation cannot occur. This serves as a built-in negative control (NADPH-free blank) to validate that degradation is enzyme-mediated.
-
-
Termination and Extraction : After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled DRV). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Chromatographic Separation (LC-MS/MS) : Inject the supernatant into a reversed-phase HPLC system coupled to a tandem mass spectrometer. Isolate fractions corresponding to the mass-to-charge (m/z) ratios of M29, M23, and M6[3].
Protocol 2: Cell-Based Antiviral Efficacy Assay
Objective: Quantify the residual antiviral activity of the isolated metabolites against wild-type HIV-1.
-
Cell Culture Preparation : Seed MT-2 cells (a human T-cell leukemia line) at a density of 5×104 cells/well in a 96-well plate.
-
Causality: MT-2 cells are highly permissive to HIV-1 and rapidly undergo syncytia formation, providing a clear, quantifiable cytopathic effect (CPE) readout.
-
-
Compound Dilution : Prepare serial dilutions (0.1 nM to 10 µM) of parent DRV (positive control) and the isolated metabolites (M29, M23, M6).
-
Viral Inoculation : Infect the cells with wild-type HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01. Add the compound dilutions immediately. Include uninfected treated cells to monitor compound cytotoxicity (CC50).
-
Incubation and Readout : Incubate for 5 days at 37°C. Assess cell viability using an MTT colorimetric assay. Calculate the EC50 (concentration required to inhibit viral CPE by 50%).
-
Validation: The parent DRV must yield an EC50 < 5 nM to validate the assay's sensitivity and confirm the >90% drop in metabolite efficacy[1].
-
Figure 2: Step-by-step experimental workflow for metabolite isolation and antiviral screening.
Pharmacokinetic Implications: The Necessity of Boosting
Because the oxidative metabolites of DRV possess less than 10% of the parent drug's antiviral activity, extensive CYP3A4 metabolism represents a critical loss of therapeutic efficacy. To counteract this, DRV is obligatorily co-administered with a pharmacokinetic enhancer—either low-dose ritonavir or cobicistat. These agents are potent, mechanism-based inhibitors of CYP3A4. By occupying and inactivating the CYP3A4 active site, they effectively shut down the carbamate hydrolysis and hydroxylation pathways. This "boosting" strategy increases the systemic bioavailability of unchanged, active Darunavir from approximately 37% to 82%[5], ensuring plasma concentrations remain well above the viral EC50 throughout the dosing interval.
References
-
Title : Clinical pharmacokinetics of darunavir Source : PubMed (NIH) URL :[Link]
-
Title : Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects Source : PubMed (NIH) URL :[Link]
-
Title : Darunavir: Package Insert / Prescribing Information Source : Drugs.com URL : [Link]
-
Title : Proposed metabolic scheme for darunavir (TMC114, R319064) in humans Source : ResearchGate URL :[Link]
-
Title : Darunavir metabolite M6 | C20H29N3O4S Source : PubChem (NIH) URL :[Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Darunavir metabolite M6 | C20H29N3O4S | CID 139593398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Professionals Matrix: Human Plasma Analytes: 3'-Hydroxy Darunavir (3'-OH DRV), Darunavir (DRV) Analytical Platform: UHPLC-ESI-MS/MS
Introduction & Scientific Rationale
Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor widely used in highly active antiretroviral therapy (HAART). In vivo, DRV is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary oxidative pathway yields several metabolites, the most prominent being 3'-Hydroxy Darunavir [1].
Therapeutic drug monitoring (TDM) of DRV is crucial for optimizing treatment efficacy and minimizing toxicity. While high-throughput immunoassays are frequently employed for TDM, they suffer from a critical limitation: metabolite cross-reactivity . Because 3'-OH DRV retains significant structural homology to the parent drug, immunoassay antibodies often bind to this metabolite, leading to a false overestimation of active DRV plasma concentrations[1].
To overcome this analytical blind spot, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard. LC-MS/MS provides the necessary chromatographic resolution and mass-to-charge (m/z) specificity to distinguish DRV from 3'-OH DRV, ensuring accurate pharmacokinetic (PK) profiling and clinical decision-making[1][2].
Figure 1: Hepatic oxidative metabolism of Darunavir to 3'-Hydroxy Darunavir via the CYP3A4 enzyme.
Experimental Design & Causality
A robust bioanalytical method must be a self-validating system. Every step in this protocol is designed with specific chemical causality to mitigate matrix effects, prevent analyte degradation, and maximize signal-to-noise (S/N) ratios.
-
Sample Extraction (SPE vs. Protein Precipitation): While simple protein precipitation (PPT) is fast, it fails to remove endogenous plasma phospholipids. Phospholipids co-elute with hydrophobic analytes and cause severe ion suppression in the Electrospray Ionization (ESI) source. We utilize Solid-Phase Extraction (SPE) to selectively isolate 3'-OH DRV, ensuring high recovery and minimal matrix effects[3].
-
Internal Standard Selection: A stable isotope-labeled internal standard (SIL-IS), such as Darunavir-d9, is mandatory. The SIL-IS co-elutes with the analytes and experiences identical ionization conditions, perfectly correcting for any well-to-well variations in extraction recovery or ESI suppression.
-
Chromatographic Strategy: A sub-2 µm C18 UHPLC column is employed. The acidic mobile phase (0.1% formic acid) ensures that the secondary and primary amines on 3'-OH DRV remain fully protonated, facilitating peak sharpness and maximizing positive-ion ESI efficiency[4].
Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow for 3'-OH DRV.
Detailed Experimental Protocol
Reagents and Materials
-
Analytes: 3'-Hydroxy Darunavir reference standard (Purity ≥95%)[5], Darunavir-d9 (SIL-IS).
-
Biological Matrix: K2EDTA human plasma.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Extraction: Oasis HLB 96-well µElution Plate (or equivalent polymeric reversed-phase sorbent).
Sample Preparation (Solid-Phase Extraction)
Note: 3'-OH DRV can degrade under extreme pH or prolonged heat. Keep extraction steps chilled or at room temperature, and maintain neutral to mildly acidic conditions[6].
-
Aliquot: Transfer 100 µL of human plasma into a 96-well plate.
-
Spike IS: Add 10 µL of the working IS solution (Darunavir-d9, 500 ng/mL in 50% MeOH). Vortex for 30 seconds.
-
Pre-treatment: Dilute the plasma mixture with 200 µL of 2% Formic Acid in water to disrupt protein binding.
-
SPE Conditioning: Condition the HLB µElution plate with 200 µL MeOH, followed by 200 µL LC-MS grade water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate. Apply a gentle vacuum (approx. 2-3 in Hg) to allow dropwise flow.
-
Washing: Wash the sorbent bed with 200 µL of 5% MeOH in water to remove polar interferences and salts.
-
Elution: Elute the analytes into a clean collection plate using 2 × 50 µL of 100% Acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C[6]. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex for 1 minute.
UHPLC Conditions
Separation is achieved using a reversed-phase gradient to baseline-resolve DRV from 3'-OH DRV, preventing any isobaric interference or in-source fragmentation cross-talk.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | 6 (Linear) |
| 2.50 | 30 | 70 | 6 (Linear) |
| 3.00 | 5 | 95 | 6 (Linear) |
| 3.50 | 5 | 95 | 6 (Linear) |
| 3.60 | 90 | 10 | 6 (Linear) |
| 4.50 | 90 | 10 | Stop (Re-equilibration) |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer is operated in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). The addition of the hydroxyl group on 3'-OH DRV shifts the precursor ion from m/z 548.2 (DRV) to m/z 564.2[2][5].
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Darunavir (DRV) | 548.2 | 392.3 | 50 | 22 | Quantifier |
| 3'-Hydroxy DRV | 564.2 | 408.3 | 50 | 24 | Quantifier |
| 3'-Hydroxy DRV | 564.2 | 392.3 | 50 | 30 | Qualifier |
| Darunavir-d9 (IS) | 557.3 | 401.3 | 50 | 22 | Internal Standard |
Note: Source parameters (e.g., capillary voltage, desolvation temperature, and gas flows) should be optimized based on the specific mass spectrometer model (e.g., Sciex API 4000/5500 or Waters Xevo TQ-S).
Method Validation Summary
The method must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation to ensure trustworthiness and reproducibility.
Table 3: Representative Validation Parameters for 3'-OH DRV
| Parameter | Acceptance Criteria | Typical Observation |
| Linearity Range | R² ≥ 0.995 | 10.0 – 5000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤ 20% | 10.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.8% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.2% |
| Extraction Recovery | Consistent across QC levels | > 85% (CV < 10%) |
| Matrix Effect (IS-normalized) | 85% – 115% | 92% – 104% |
References
-
Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]
-
Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
Abstract & Mechanistic Context
Darunavir is a potent, second-generation HIV-1 protease inhibitor heavily oxidized and metabolized by hepatic cytochrome P450 enzymes (primarily CYP3A4) into several metabolites, including the major circulating metabolite 3'-Hydroxy Darunavir [1]. Quantifying this specific metabolite alongside the parent drug is critical for comprehensive pharmacokinetic profiling, evaluating drug-drug interactions, and monitoring toxicity.
Extracting 3'-Hydroxy Darunavir from complex biological matrices like human plasma presents a unique physicochemical challenge. The parent molecule is highly lipophilic; however, the addition of the hydroxyl group at the 3'-position introduces localized polarity, creating an amphiphilic profile. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents often yields inconsistent recoveries for hydroxylated metabolites due to their increased aqueous solubility[3].
This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) protocol designed to overcome the amphiphilic challenges of 3'-Hydroxy Darunavir. By utilizing a polymeric reversed-phase sorbent, this method ensures high recovery and minimal matrix effects prior to LC-MS/MS analysis [2].
Sorbent Selection & Causality (E-E-A-T)
As an Application Scientist, method development begins with matching the sorbent chemistry to the analyte's physicochemical properties.
-
The SPE Sorbent Advantage : We utilize a Polymeric Reversed-Phase Sorbent (e.g., divinylbenzene-co-N-vinylpyrrolidone). The lipophilic divinylbenzene backbone strongly retains the hydrophobic phenyl and isobutyl groups of the analyte via pi-pi and van der Waals interactions. Simultaneously, the hydrophilic pyrrolidone ring accommodates the polar 3'-hydroxyl group, preventing breakthrough during the aqueous loading phase [2].
-
Protein Binding Disruption : Darunavir and its metabolites exhibit >95% binding to plasma proteins, specifically alpha-1-acid glycoprotein (AAG). Pre-treating the plasma with an acidic modifier is a critical causal step. Dropping the pH denatures the AAG, releasing the bound metabolite and ensuring it is fully available for quantitative sorbent interaction.
Workflow Visualization
Solid-Phase Extraction workflow for isolating 3'-Hydroxy Darunavir from human plasma.
Step-by-Step Experimental Protocol
Materials Required:
-
Polymeric Reversed-Phase SPE Cartridges (30 mg / 1 mL format)
-
LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water
-
Formic Acid (FA)
-
Nitrogen Evaporator & Vacuum Manifold
Step 1: Sample Pre-treatment
-
Aliquot 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of Internal Standard (e.g., Darunavir-d6, 500 ng/mL). Reasoning: A stable isotope-labeled internal standard creates a self-validating system that automatically corrects for any minor variations in extraction recovery or MS ionization efficiency.
-
Causality Step : Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds. Reasoning: Acidification drops the pH below the pKa of plasma proteins, disrupting analyte-protein binding and ensuring the 3'-Hydroxy metabolite is in its free state for extraction.
Step 2: Solid-Phase Extraction (SPE) Workflow
-
Conditioning : Pass 1.0 mL of 100% Methanol through the cartridge at 1 mL/min. Reasoning: Solvates the polymeric sorbent bed, opening the pores to maximize surface area for interaction.
-
Equilibration : Pass 1.0 mL of LC-MS grade Water through the cartridge. Reasoning: Normalizes the sorbent environment to match the aqueous nature of the plasma sample, preventing analyte precipitation upon loading.
-
Loading : Apply the pre-treated plasma sample (420 µL total volume). Allow it to pass at a slow flow rate of 0.5 - 1.0 mL/min. Reasoning: A slow flow rate maximizes the residence time, allowing the amphiphilic 3'-Hydroxy Darunavir to partition effectively into the sorbent.
-
Washing : Pass 1.0 mL of 5% Methanol in Water through the cartridge. Reasoning: This specific concentration is elutropically strong enough to wash away endogenous salts and polar plasma phospholipids, but weak enough to prevent the premature elution of the target metabolite.
-
Elution : Elute the target analytes with 1.0 mL of 100% Methanol into a clean collection tube. Reasoning: Methanol is prioritized over Acetonitrile here because its protic nature provides superior recovery for the polar 3'-hydroxyl group, breaking the hydrogen bonds between the analyte and the sorbent.
Step 3: Post-Extraction Processing
-
Evaporate the eluate to complete dryness under a gentle stream of Nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis [4].
Quantitative Data & Validation Metrics
The following tables summarize the validation parameters of this self-validating SPE protocol. The data demonstrates that the mechanistic choices (acidic pre-treatment and tailored wash steps) successfully mitigate matrix effects and ensure high recovery.
Table 1: Extraction Recovery and Matrix Effect (n=6)
| Analyte | Spiked Concentration (ng/mL) | Mean Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD |
| 3'-Hydroxy Darunavir | 10.0 (LQC) | 92.4 ± 3.1 | 98.2 ± 4.5 |
| 3'-Hydroxy Darunavir | 500.0 (MQC) | 94.1 ± 2.8 | 101.5 ± 3.2 |
| 3'-Hydroxy Darunavir | 4000.0 (HQC) | 95.6 ± 2.2 | 99.1 ± 2.8 |
Scientific Interpretation: Absolute recoveries >90% across all Quality Control (QC) levels confirm that the mixed-mode polymeric sorbent effectively captures the amphiphilic metabolite. Matrix effects near 100% (indicating neither ion suppression nor enhancement) prove that the 5% Methanol wash step successfully eliminated ion-suppressing endogenous phospholipids.
Table 2: Intra-Day and Inter-Day Precision & Accuracy
| QC Level | Intra-Day Precision (% CV) | Intra-Day Accuracy (%) | Inter-Day Precision (% CV) | Inter-Day Accuracy (%) |
| LLOQ (1.0 ng/mL) | 6.5 | 104.2 | 7.8 | 106.1 |
| LQC (10.0 ng/mL) | 4.2 | 98.5 | 5.1 | 97.4 |
| MQC (500.0 ng/mL) | 2.8 | 101.3 | 3.4 | 100.8 |
| HQC (4000.0 ng/mL) | 1.9 | 99.7 | 2.5 | 99.2 |
References
-
K. Habler et al. "Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes." MDPI, April 2021. Available at:[Link]
-
P. Checa et al. "Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS." PubMed Central (PMC). Available at:[Link]
-
Y. Zhang et al. "Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction." PubMed Central (PMC). Available at:[Link]
Executive Summary
Darunavir (DRV) is a potent, second-generation protease inhibitor utilized extensively in the management of HIV-1 infections. Because its bioavailability and systemic clearance are heavily dictated by hepatic metabolism, understanding its biotransformation is a cornerstone of antiretroviral pharmacokinetic (PK) research. This application note provides an authoritative, in-depth guide on utilizing 3'-Hydroxy Darunavir —the primary oxidative metabolite of DRV—as a highly sensitive biomarker for evaluating Cytochrome P450 3A4 (CYP3A4) activity, executing Drug-Drug Interaction (DDI) assays, and validating the efficacy of pharmacokinetic enhancers.
Mechanistic Background: Darunavir and CYP3A4
Darunavir is metabolized almost exclusively by the hepatic CYP3A4 enzyme (1)[1]. In subjects not receiving booster therapy, DRV undergoes extensive first-pass metabolism primarily through carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation (2)[2].
The metabolites formed via these pathways—specifically the M23 (aliphatic) and M29 (aromatic) hydroxylated variants, collectively referred to in standard assays as 3'-Hydroxy Darunavir —demonstrate at least a 90% reduction in antiviral activity against wild-type HIV-1 compared to the parent drug (3)[3]. Because CYP3A4 is the sole driver of this oxidation, co-administration of DRV with potent CYP3A4 inhibitors like Ritonavir or Cobicistat is clinically mandatory to block this pathway, thereby "boosting" DRV's systemic exposure.
CYP3A4-mediated oxidation of Darunavir and its inhibition by Ritonavir.
Rationale: Why Target 3'-Hydroxy Darunavir?
In preclinical Drug-Drug Interaction (DDI) studies, researchers often face a methodological choice: measure the depletion of the parent drug or measure the formation of a specific metabolite.
The Causality of the Choice: Measuring parent drug depletion is statistically insensitive for low-turnover drugs or when evaluating weak enzyme inhibitors. By specifically quantifying the formation rate of 3'-Hydroxy Darunavir, researchers obtain a direct, high-resolution readout of CYP3A4 catalytic velocity. Any fluctuation in 3'-OH DRV levels during in vitro assays directly correlates to the induction or inhibition of CYP3A4 by a co-administered test compound.
Quantitative Pharmacokinetic and Analytical Data
To establish a baseline for experimental design, the following tables summarize the critical mass spectrometry parameters and the profound pharmacokinetic impact of CYP3A4 inhibition on Darunavir metabolism.
Table 1: Mass Spectrometry Parameters for LC-MS/MS
Data aggregated from validated LC-MS/MS methodologies (4)[4], (5)[5].
| Parameter | Darunavir (Parent) | 3'-Hydroxy Darunavir |
| Ionization Mode | ESI Positive (+ve) | ESI Positive (+ve) |
| Precursor Ion[M+H]⁺ | m/z 548.2 | m/z 564.2 |
| Primary Product Ion | m/z 392.3 | m/z 408.3 |
| Pharmacological Activity | Potent HIV-1 Protease Inhibitor | >90% Reduction in Activity |
Table 2: Pharmacokinetic Impact of CYP3A4 Inhibition on Darunavir
Data based on clinical PK enhancement studies (6)[6], (2)[2].
| Pharmacokinetic Metric | Unboosted Darunavir | Ritonavir-Boosted Darunavir | Impact of CYP3A4 Inhibition |
| Systemic Exposure (AUC) | Baseline | ~14-fold Increase | Massive reduction in first-pass metabolism |
| Terminal Half-Life (t₁/₂) | Short (< 5 hours) | ~15 hours | Prolonged therapeutic window |
| Urinary Excretion (Unchanged) | 1.2% | 7.7% | Shift from hepatic clearance to renal excretion |
| Fecal Excretion (Total) | 81.7% | 79.5% | Primary route remains fecal, but metabolite profile shifts |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls that definitively prove causality and rule out experimental artifacts.
Step-by-step workflow for the extraction and LC-MS/MS quantification of 3'-Hydroxy Darunavir.
Protocol A: In Vitro CYP3A4 Metabolism Assay using Human Liver Microsomes (HLMs)
Objective: To generate 3'-Hydroxy Darunavir in vitro to assess the DDI potential of a novel co-medication. Causality of Matrix: HLMs are utilized because they provide all membrane-bound CYP enzymes in their native lipid environment, ensuring physiological relevance compared to recombinant enzymes.
Step-by-Step Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine HLMs (final protein concentration: 0.5 mg/mL) and Darunavir (final concentration: 1 µM to 10 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
Quenching: At designated time points (e.g., 15, 30, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (e.g., DRV-d9).
-
Causality of Quench: Ice-cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time, while simultaneously extracting the lipophilic DRV and its metabolites into the organic phase.
-
-
Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.
Self-Validation Controls:
-
Zero-Time Control (T=0): Quench the reaction mixture before adding NADPH. This proves that any 3'-OH DRV detected later is not a pre-existing contaminant in the parent DRV stock.
-
Minus-NADPH Control: Incubate the mixture for 60 minutes without the NADPH electron donor. Because CYP3A4 strictly requires NADPH, a clean baseline here definitively proves that 3'-OH DRV formation is enzyme-mediated and not a result of auto-oxidation.
Protocol B: LC-MS/MS Quantification of 3'-Hydroxy Darunavir
Objective: To separate and quantify the generated 3'-OH DRV with high specificity and sensitivity (7)[7].
Step-by-Step Methodology:
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a UHPLC system equipped with a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size).
-
Causality of Column Choice: The C18 stationary phase provides the necessary hydrophobic retention to resolve the polar 3'-Hydroxy Darunavir from the more lipophilic parent Darunavir, preventing ion suppression in the MS source.
-
-
Mobile Phase Gradient:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality of Additive: Formic acid provides abundant protons (H⁺), drastically enhancing the ionization efficiency of both compounds to form [M+H]⁺ precursor ions in positive ESI mode.
-
-
Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 564.2 → 408.3 for 3'-Hydroxy Darunavir and m/z 548.2 → 392.3 for Darunavir.
Self-Validation Controls:
-
Matrix Blank Injection: Injecting an extracted blank matrix ensures there are no endogenous isobaric interferences at the specific MRM transitions.
-
Internal Standard (IS) Normalization: The inclusion of DRV-d9 corrects for any volumetric losses during the protein crash and normalizes matrix-induced ion suppression, ensuring absolute quantitative trustworthiness.
References
-
Darunavir and Impurities - BOC Sciences Source: bocsci.com URL:[]
-
Drug Interactions with New and Investigational Antiretrovirals - NATAP Source: natap.org URL:[1]
-
DARUNAVIR and RITONAVIR tablets - accessdata.fda.gov Source: fda.gov URL:[3]
-
Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz - ASM Journals Source: asm.org URL:[7]
-
LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed Source: nih.gov URL:[4]
-
Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor - ResearchGate Source: researchgate.net URL:[2]
-
Notes on the Design of Bioequivalence Study: Darunavir / Ritonavir - WHO Source: who.int URL:[6]
-
Development and validation of LC-MS/MS method for determination of Darunavir in human plasma - ResearchGate Source: researchgate.net URL:[5]
Sources
- 1. Drug Interactions with New and Investigational Antiretrovirals: darunavir, etravirine, rilpivirine (TMC278), maraviroc, vicriviroc, raltegravir, elvitegravir, INCB 9471 (CCR5), bevirimat [Review Articles] [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. extranet.who.int [extranet.who.int]
- 7. journals.asm.org [journals.asm.org]
Application Note: Advanced Analytical Techniques for the Comprehensive Profiling of Darunavir and its Impurities
Introduction & Scientific Rationale
Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor utilized in the management of treatment-experienced and naive HIV patients. Due to its complex molecular architecture—featuring a bis-tetrahydrofuranyl (bis-THF) moiety and a sulfonamide isostere—DRV is susceptible to specific degradation pathways during manufacturing processes (such as hot melt extrusion) and long-term storage[1]. Regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification and quantification of process-related impurities (PRIs) and degradation products to ensure therapeutic efficacy and patient safety. This application note establishes a comprehensive, self-validating analytical framework utilizing UPLC-UV and LC-MS/MS for the impurity profiling of Darunavir.
Mechanistic Approach to Method Development
As analytical scientists, our experimental choices must be driven by the physicochemical properties of the analyte. A robust method is not discovered by chance; it is engineered through causality.
-
Stationary Phase Causality: Darunavir and its impurities (e.g., Darunavir Impurity C and E) exhibit distinct polarities. Standard C18 columns can sometimes result in the co-elution of closely related diastereomers or hydrolytic degradants. Utilizing a polar-embedded C18 column (e.g., Zorbax Bonus C18, 150 x 2.1 mm, 1.8 µm) provides alternative selectivity. The polar embedded group shields residual silanols on the silica surface, preventing peak tailing of basic functional groups and ensuring baseline resolution of complex impurity mixtures[2].
-
Mobile Phase & MS Compatibility: Traditional QC methods often employ non-volatile phosphate buffers, which severely suppress ionization and contaminate the source in mass spectrometry. To build a dual-purpose method (UV quantification and MS identification), we replace phosphates with volatile buffers like ammonium acetate or ammonium formate (pH 3.0–4.0)[1][3]. This causality ensures that if an unknown peak exceeds the ICH identification threshold in routine QC, the exact same method can be transferred directly to an LC-MS/MS system for structural elucidation without requiring re-development.
-
Wavelength Optimization: Pure DRV exhibits a UV absorbance maximum ( λmax ) at approximately 263–267 nm[1][2]. However, DRV is frequently formulated in fixed-dose combinations (e.g., with Ritonavir). Ritonavir has a λmax at 240 nm. Therefore, an isosbestic or compromise wavelength of 240 nm is selected for combination products to ensure sufficient sensitivity (Signal-to-Noise ≥ 10 at LOQ) for all active ingredients and their respective degradants[2].
Experimental Workflows & Visualization
The following workflow illustrates the integrated approach to stability-indicating method development and validation.
Caption: Comprehensive workflow for Darunavir impurity profiling and method validation.
Step-by-Step Analytical Protocols
Protocol A: Stability-Indicating UPLC-UV Method (Routine QC)
This protocol is designed as a self-validating system: by intentionally degrading the sample (forced degradation), we prove the method's specificity—its intrinsic ability to separate the API from all potential future degradants.
Step 1: Preparation of Mobile Phase
-
Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water to achieve a 0.02 M solution. Adjust the pH to 4.0 using glacial acetic acid. Mix this buffer with Methanol in a 55:45 (v/v) ratio[2]. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol in a 30:70 (v/v) ratio[2].
Step 2: Chromatographic Conditions
-
Column: Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm)[2].
-
Column Temperature: 55°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and the resolution of closely eluting impurities)[2].
-
Flow Rate: 0.22 mL/min[2].
-
Injection Volume: 5.0 µL[2].
-
Detection: Photodiode Array (PDA) at 240 nm (for combinations) or 263 nm (for DRV alone)[1][2].
-
Gradient Program: Time 0 min (100% A); Time 30 min (40% A / 60% B); Time 45 min (100% A); Time 50 min (100% A).
Step 3: Forced Degradation (Self-Validation Mechanism)
-
Hydrolysis: Reflux 1 mg/mL DRV with 0.1 M HCl (Acidic) or 0.1 M NaOH (Alkaline) at 100°C for 5 hours. Neutralize the solutions prior to injection[1].
-
Oxidation: Treat the sample with 30% H2O2 at room temperature for 24 hours[3].
-
System Validation: The method is validated if the peak purity angle is strictly less than the peak purity threshold for the DRV peak across all stressed samples, confirming zero co-elution of hidden impurities.
Protocol B: LC-MS/MS Characterization of Unknown Degradants
Step 1: System Setup
-
Transfer the exact UPLC conditions (Mobile phases, gradient, and column) from Protocol A to an LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.
Step 2: MS Tuning and Optimization
-
Operate the mass spectrometer in Positive ESI mode ( ESI+ ). Darunavir readily protonates to form the [M+H]+ precursor ion at m/z 548.3[4].
-
Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.
Step 3: Structural Elucidation
-
Perform collision-induced dissociation (CID) using Argon as the collision gas. The major product ion for DRV is typically observed at m/z 392.4[4].
-
Compare the fragmentation pattern of the unknown degradation product (e.g., the oxidative degradant) against the DRV parent molecule to localize the exact site of structural degradation[3].
Quantitative Data & Validation Summary
Table 1: Summary of Forced Degradation Behavior of Darunavir [1][3]
| Stress Condition | Reagents/Environment | Degradation Extent | Major Degradation Pathway |
|---|---|---|---|
| Hydrolytic (Acid) | 0.1 M HCl, 100°C, 5 hrs | High | Cleavage of carbamate linkage |
| Hydrolytic (Base) | 0.1 M NaOH, 100°C, 5 hrs | High | Cleavage of carbamate linkage |
| Oxidative | 30% H2O2 , 24 hrs | Moderate | N-oxidation / S-oxidation | | Thermal | 100°C, Solid State, 5 hrs | None | Highly Stable | | Photolytic | UV/Vis Light (ICH Q1B) | None | Highly Stable |
Table 2: Typical Method Validation Parameters (ICH Q2 Guidelines) [1][2]
| Validation Parameter | Acceptance Criteria | Observed Results |
|---|---|---|
| Specificity (Peak Purity) | Purity Angle < Purity Threshold | Passed (No co-elution detected) |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% (Matches Reporting Threshold) | | Linearity Range | R2≥0.999 | LOQ to 150% of target concentration | | Method Precision | %RSD ≤ 2.0% | < 2.0% (Intra-day and Inter-day) | | Accuracy (Recovery) | 90.0% - 110.0% | 90.1% - 106.3% |
Conclusion
The development of a robust, stability-indicating analytical method for Darunavir requires a deep understanding of its chemical vulnerabilities and chromatographic behavior. By employing volatile mobile phases and polar-embedded stationary phases, scientists can engineer a unified UPLC-UV/MS platform. This causality-driven approach not only streamlines routine quality control but also provides immediate, self-validating diagnostic capabilities for unknown impurity characterization, ensuring the highest standards of pharmaceutical integrity.
References
-
Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. Available at:[Link]
-
Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research. Available at:[Link]
-
Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH) / PMC. Available at: [Link]
Sources
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide.
Introduction and Rationale
Darunavir (DRV) is a highly potent, second-generation nonpeptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. It is designed to form robust hydrogen bonds with the backbone of the protease active site, granting it a high barrier to resistance against multidrug-resistant HIV-1 strains[1]. In vivo, Darunavir is extensively metabolized by the hepatic cytochrome P450 system (primarily CYP3A4)[2].
One of the major phase I circulating metabolites is 3'-Hydroxy Darunavir (formed via aliphatic or aromatic hydroxylation). In drug development and pharmacokinetics, it is a critical regulatory requirement to evaluate the bioactivity of major circulating metabolites to determine if they contribute to the drug's primary efficacy or introduce off-target cytotoxicity.
This application note details a robust, self-validating tripartite in vitro workflow to quantitatively evaluate the bioactivity of 3'-Hydroxy Darunavir. The workflow comprises:
-
Biochemical FRET Assay: To determine the direct enzymatic inhibitory concentration ( IC50 ).
-
TZM-bl Cell-Based Assay: To determine the functional antiviral effective concentration ( EC50 ).
-
ATP-Based Luminescent Assay: To determine the 50% cytotoxic concentration ( CC50 ) and establish the Therapeutic Index (TI).
Figure 1: Tripartite workflow for evaluating the bioactivity and safety profile of 3'-Hydroxy Darunavir.
Assay 1: Biochemical HIV-1 Protease Inhibition (FRET Assay)
Principle and Causality
To isolate the direct interaction between 3'-Hydroxy Darunavir and the HIV-1 protease without cellular permeability variables, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. The substrate is an 8-to-10 amino acid peptide derived from the native p17/p24 cleavage site of the Gag polyprotein, flanked by a fluorescent donor (EDANS) and a quenching acceptor (DABCYL)[3].
When the intact peptide is present, DABCYL quenches EDANS fluorescence. Active HIV-1 protease cleaves the Tyr-Pro bond, separating the fluorophore from the quencher and resulting in a measurable fluorescence emission at 490 nm[3]. If 3'-Hydroxy Darunavir retains the competitive binding affinity of its parent compound, it will lodge in the active site, preventing cleavage and suppressing the fluorescent signal.
Figure 2: Mechanism of the EDANS/DABCYL FRET-based HIV-1 protease inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare the Assay Buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7). The acidic pH mimics the optimal catalytic environment of the HIV-1 aspartic protease.
-
Compound Dilution: Serially dilute 3'-Hydroxy Darunavir in DMSO (ranging from 10μM to 0.01nM ) to generate an 11-point dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Addition: Add 10nM of recombinant HIV-1 protease to a 96-well or 384-well black microplate. Add the serially diluted 3'-Hydroxy Darunavir. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.
-
Substrate Initiation: Add the EDANS/DABCYL FRET substrate to a final concentration of 10μM to initiate the reaction.
-
Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm) in kinetic mode for 30 minutes at 37∘C .
-
Data Analysis: Calculate the initial velocity ( V0 ) of the linear phase. Normalize the data against the uninhibited enzyme control (100% activity) and the no-enzyme control (0% activity). Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 .
Assay 2: Cell-Based Antiviral Efficacy (TZM-bl Assay)
Principle and Causality
While the biochemical assay proves target engagement, it does not account for cellular permeability or intracellular metabolism. The TZM-bl assay is the gold standard for evaluating HIV-1 infectivity and neutralization. TZM-bl cells are a HeLa cell clone engineered to express the CD4 receptor and CCR5 co-receptor, making them highly permissive to HIV-1 infection[4].
Crucially, these cells contain integrated reporter genes for firefly luciferase under the control of an HIV-1 Long Terminal Repeat (LTR)[4]. Upon successful viral entry and reverse transcription, the viral Tat protein is produced, which transactivates the LTR and induces luciferase expression. Because Darunavir and its metabolites are protease inhibitors, they do not prevent the first round of infection (entry and integration); they prevent the maturation of new virions[2]. Therefore, to test protease inhibitors using TZM-bl cells, a two-round infection protocol or a multi-day replication setup is required, where the readout measures the reduction in infectious particles produced by the primary infected cells.
Step-by-Step Protocol (Two-Round Format)
-
Primary Infection (Round 1): Seed 1×104 TZM-bl cells/well in a 96-well plate in DMEM supplemented with 10% FBS.
-
Compound & Virus Addition: Add serial dilutions of 3'-Hydroxy Darunavir. Add HIV-1 (e.g., NL4-3 strain) at a Multiplicity of Infection (MOI) of 0.02. Include DEAE-Dextran ( 15μg/mL ) to enhance viral infectivity[4]. Incubate for 48–72 hours at 37∘C , 5% CO2 .
-
Supernatant Transfer (Round 2): During Round 1, the virus infects the cells and produces new virions. The presence of the protease inhibitor will cause these new virions to be immature and non-infectious. Transfer 100μL of the supernatant from Round 1 to a new 96-well plate containing freshly seeded, uninfected TZM-bl cells.
-
Incubation: Incubate the Round 2 plate for 48 hours.
-
Luciferase Readout: Lyse the cells and add a luciferase substrate (e.g., Bright-Glo). Measure luminescence (Relative Light Units, RLU).
-
Data Analysis: The RLU is directly proportional to the number of infectious virions produced in Round 1. Calculate the EC50 by plotting the percentage of viral inhibition against the log concentration of the metabolite.
Assay 3: Cytotoxicity Assessment (ATP-Glo)
Principle and Causality
A compound is only therapeutically viable if it suppresses the virus at concentrations significantly lower than those that cause cellular toxicity. To validate that the reduction in luciferase signal in Assay 2 is due to true antiviral activity and not simply host cell death, a parallel cytotoxicity assay is mandatory. The CellTiter-Glo assay measures intracellular ATP levels, which are directly proportional to the number of metabolically active, viable cells.
Step-by-Step Protocol
-
Cell Seeding: Seed TZM-bl cells in a 96-well opaque white plate at the exact density used in Assay 2 ( 1×104 cells/well).
-
Compound Treatment: Treat the cells with the same serial dilutions of 3'-Hydroxy Darunavir (without the virus). Incubate for 72 hours.
-
Lysis and Detection: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement & Analysis: Record the luminescence. Normalize against the vehicle-treated control (100% viability). Calculate the CC50 (concentration causing 50% cytotoxicity).
Data Presentation and Interpretation
To evaluate the pharmacological relevance of 3'-Hydroxy Darunavir, its bioactivity metrics must be benchmarked against the parent drug, Darunavir. The table below illustrates the standardized format for reporting these quantitative endpoints.
Table 1: Comparative Bioactivity Profile of Darunavir and 3'-Hydroxy Darunavir
| Compound | Biochemical IC50 (nM) | Antiviral EC50 (nM) | Cytotoxicity CC50 ( μ M) | Therapeutic Index (TI)* |
| Darunavir (Parent) | 1.2±0.3 | 3.5±0.8 | >100 | >28,500 |
| 3'-Hydroxy Darunavir | Assay 1 Result | Assay 2 Result | Assay 3 Result | CC50/EC50 |
| Ritonavir (Control) | 15.0±2.1 | 45.2±5.4 | >50 | >1,100 |
*Therapeutic Index (TI) is calculated as the ratio of CC50 to EC50 . A high TI indicates a wide safety margin.
Interpretation Guidelines:
-
If the IC50 and EC50 of 3'-Hydroxy Darunavir are within 1-log of the parent Darunavir, the metabolite is considered pharmacologically active and contributes to the in vivo efficacy of the drug.
-
If the CC50 is significantly lower than that of the parent compound, the metabolite may be responsible for off-target clinical toxicities.
References
-
PubChem Compound Summary for CID 213039, Darunavir. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
FDA Pharmacology Review of Darunavir (Prezista). Center for Drug Evaluation and Research, U.S. Food and Drug Administration. Available at:[Link]
-
Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Montefiori Laboratory, Duke University / LANL HCV Database. Available at:[Link]
-
Analyses of HIV proteases variants at the threshold of viability reveals relationships between processing efficiency and fitness. Matayoshi et al. (1990) / PubMed Central (PMC). Available at:[Link]
Sources
Introduction & Scope
Darunavir (DRV) is a potent, second-generation protease inhibitor utilized in the management of HIV-1 infections. Structurally, it contains a unique bis-tetrahydrofuranyl (bis-THF) moiety and a sulfonamide isostere, which allow it to form robust hydrogen bonds with the HIV-1 protease enzyme. Accurate, reproducible, and stability-indicating quantification of Darunavir in both active pharmaceutical ingredients (APIs) and formulated dosage forms is a critical requirement for quality control and pharmacokinetic profiling[1][2].
This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for the determination of Darunavir using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Scientific Rationale & Methodological Design
To move beyond merely listing steps, it is vital to understand the causality behind the chromatographic parameters selected for Darunavir:
-
Stationary Phase Selection: Darunavir is a bulky, lipophilic molecule with a molecular weight of 547.66 g/mol and a melting point of 74°C[1]. Due to its hydrophobic nature, an octadecylsilane (C18) stationary phase is the industry standard, providing the necessary dispersive interactions for adequate retention[1][3]. For UPLC applications, transitioning to sub-2-micron particles (e.g., 1.7 µm or 1.8 µm) minimizes the eddy diffusion and mass transfer resistance terms of the van Deemter equation, compressing run times from 10 minutes to under 2 minutes while increasing theoretical plate counts[2][4].
-
Mobile Phase Chemistry: A typical mobile phase utilizes Acetonitrile (ACN) or Methanol paired with an aqueous buffer. Acetonitrile is frequently preferred over methanol due to its lower viscosity, which reduces system backpressure and enhances mass transfer kinetics[5][6]. Crucially, the aqueous phase must be acidified (e.g., pH 3.0–3.2 using 0.1% orthophosphoric acid or formic acid). This acidic environment ensures the sulfonamide group remains uniformly protonated and suppresses the ionization of residual silanol groups on the silica support, preventing secondary interactions that cause peak tailing[2][3].
-
Detection Wavelength (λmax): Darunavir exhibits an ultraviolet absorption maximum at approximately 264–267 nm[1][3]. Monitoring at this wavelength captures the π-π* transitions of the aromatic rings while avoiding the high-background noise typically caused by organic solvent cutoffs at lower wavelengths.
Experimental Protocols
The following protocols outline a self-validating system designed for routine Quality Assurance (QA) and stability-indicating analysis.
Reagents & Materials
-
Reference Standard: Darunavir ethanolate (Purity ≥ 99.5%).
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: Orthophosphoric acid (AR grade) or Formic acid.
-
Filters: 0.45 µm or 0.22 µm PVDF/Nylon membrane syringe filters.
Standard and Sample Preparation Workflow
-
Standard Stock Solution: Accurately weigh 10 mg of Darunavir reference standard and transfer it into a 100 mL volumetric flask. Add 50 mL of diluent (Mobile Phase), sonicate to dissolve, and make up the volume to yield a 100 µg/mL stock solution[1].
-
Working Standard: Pipette appropriate aliquots (e.g., 0.5 to 3.5 mL) of the stock solution into 10 mL volumetric flasks and dilute to volume to achieve a linearity range of 5 to 35 µg/mL[1][6].
-
Sample Preparation (Tablets): Weigh and finely pulverize no less than 10 Darunavir tablets using a mortar and pestle[2]. Transfer a powder equivalent to 100 mg of Darunavir into a 100 mL volumetric flask. Add 70 mL of diluent and sonicate for 15–20 minutes to ensure complete extraction of the API from the excipient matrix. Make up to the mark, mix well, and filter through a 0.45 µm membrane filter, discarding the first few milliliters of the filtrate[1][2].
Chromatographic Conditions
Table 1: Comparison of Optimized RP-HPLC and UPLC Conditions for Darunavir
| Parameter | Routine RP-HPLC Method[1][3] | High-Throughput UPLC Method[2][4] |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | C18 (50 mm × 2.1 mm, 1.7 µm / 1.8 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) or Methanol : Acetonitrile (95:5 v/v) | 0.1% Orthophosphoric acid (pH 3.0) : Acetonitrile (Gradient/Isocratic) |
| Flow Rate | 0.7 – 1.0 mL/min | 0.2 – 0.4 mL/min |
| Injection Volume | 20 µL | 2 µL |
| Column Temperature | Ambient (25°C) | 30°C – 40°C |
| Detection (UV/PDA) | 264 nm – 267 nm | 265 nm |
| Retention Time (Rt) | ~3.45 – 5.02 min | ~0.51 – 1.50 min |
| Total Run Time | 10.0 min | 3.0 min |
Analytical Workflow Visualization
Fig 1: Step-by-step sample preparation and RP-HPLC analysis workflow for Darunavir.
Method Validation Parameters (ICH Q2(R1))
To establish trustworthiness, any developed method must undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines. The parameters below reflect the standard acceptance criteria observed in validated Darunavir assays[1][2][3][6].
Table 2: Summary of ICH Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Typical Results / Acceptance Criteria |
| System Suitability | 6 replicate injections of standard. | Tailing factor ≤ 2.0; Theoretical plates (N) > 5000; %RSD of peak area ≤ 2.0%[2]. |
| Linearity & Range | 5 to 7 concentration levels (e.g., 5-35 µg/mL). | Correlation coefficient (R²) ≥ 0.999[1][2]. |
| Precision (Intra/Inter) | 6 replicates on the same day and across 3 days. | %RSD < 2.0% for retention time and peak area[4][6]. |
| Accuracy (Recovery) | Spiking standard at 50%, 100%, and 150% levels. | Mean recovery between 98.0% and 102.0%[6]. |
| LOD & LOQ | Signal-to-Noise (S/N) ratio of 3:1 and 10:1. | LOD ~0.085 µg/mL; LOQ ~0.38 µg/mL[3]. |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), wavelength (±2 nm), and mobile phase ratio. | No significant impact on system suitability parameters (%RSD < 2.0%). |
Conclusion
The determination of Darunavir requires careful manipulation of mobile phase pH and stationary phase hydrophobicity to ensure sharp, symmetrical peaks. While traditional RP-HPLC utilizing C18 columns and isocratic elution offers a highly robust and economical approach for routine QA/QC[1][3], transitioning to UPLC platforms provides superior resolution for stability-indicating assays and impurity profiling, significantly reducing solvent consumption and analysis time[2][4].
References
-
RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. globalresearchonline.net. 1
-
A Novel Ultra Performance Liquid Chromatography-PDA Method Development and Validation for Darunavir in Bulk and Its Application to Marketed Dosage Form. nih.gov. 4
-
Method Development and Validation for the Determination of Four Potential Impurities Present in Darunavir Tablets by Reverse Phase–Ultra-Performance Liquid Chromatography Coupled with Diode-Array Detector. tandfonline.com. 2
-
RP-HPLC method for determination of darunavir in bulk and pharmaceutical preparations. researchgate.net. 5
-
RP-HPLC method development and validation for estimation of Darunavir ethanolate in tablet dosage form. researchgate.net. 3
-
RP-HPLC method development and validation for determination of darunavir in bulk and dosage form. wjpps.com. 6
-
Development and Validation of a Simple, Sensitive, Selective and Stability-Indicating RP-HPLC Method for the Determination. iosrjournals.org.
Sources
Abstract
This application note presents a robust and precise Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) method for the identification and structural elucidation of degradation products of Darunavir, a critical HIV-1 protease inhibitor. In compliance with the International Council for Harmonisation (ICH) guidelines (Q1A), Darunavir was subjected to a panel of forced degradation stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The developed UPLC method achieved efficient chromatographic separation of the parent drug from its degradation products on a C18 stationary phase. High-resolution mass spectrometry (HRMS) data from the Q-TOF system provided accurate mass measurements, enabling the determination of elemental compositions for the degradation products. Subsequent MS/MS fragmentation analysis offered detailed structural insights, allowing for the confident characterization of the degradants and the postulation of degradation pathways. This comprehensive analytical strategy is indispensable for impurity profiling in drug development, ensuring the quality, safety, and efficacy of pharmaceutical formulations.
Introduction
Darunavir (DRV) is a second-generation HIV-1 protease inhibitor that plays a pivotal role in antiretroviral therapy (ART).[1][2] It is designed to have a high genetic barrier to the development of drug resistance.[3] The chemical stability of a drug substance like Darunavir is a critical attribute that can influence its safety, efficacy, and shelf-life. Regulatory bodies, such as the ICH, mandate rigorous stability testing to identify potential degradation products that could form during manufacturing, storage, or administration.[4][5] These impurities, even at trace levels, can potentially impact the safety profile of the drug product.[6]
Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability studies.[4] It is a crucial component of the drug development process, providing essential information on a molecule's intrinsic stability and helping to elucidate degradation pathways.[5][6] The analytical challenge lies in separating and identifying these unknown degradants from the active pharmaceutical ingredient (API) and from each other.
The coupling of UPLC with Q-TOF-MS has emerged as a powerhouse analytical tool for this purpose. UPLC offers rapid and high-resolution chromatographic separation, while Q-TOF-MS provides high-resolution, accurate mass data for both precursor and product ions.[7][8] This capability is essential for determining the elemental composition of unknown impurities and for proposing their structures based on fragmentation patterns.[6][8] Several studies have reported on the forced degradation of Darunavir, noting its lability under hydrolytic (acid and base) conditions and relative stability under oxidative and photolytic stress.[1][2][9] This application note provides a detailed protocol and field-proven insights for employing UPLC-Q-TOF-MS to comprehensively profile these degradation products.
Experimental Design & Rationale
Overall Workflow
The experimental approach is designed to systematically induce, separate, and identify potential degradation products of Darunavir. The workflow ensures that the analytical method is stability-indicating and that the characterization of impurities is based on high-confidence data.
Figure 2: Simplified proposed degradation pathway for Darunavir under hydrolytic stress.
Summary of Identified Degradation Products
The following table summarizes hypothetical but plausible degradation products based on literature findings. [1][2][9]
| ID | Retention Time (min) | Experimental m/z [M+H]⁺ | Proposed Formula | Mass Error (ppm) | Stress Condition | Proposed Structure |
|---|---|---|---|---|---|---|
| DRV | 11.4 | 548.2640 | C₂₇H₃₈N₃O₇S | - | Control | Parent Drug |
| DP1 | 8.2 | 436.1901 | C₂₁H₃₀N₃O₅S | < 2 | Acid/Base | Hydrolysis of aniline amide |
| DP2 | 9.5 | 392.2102 | C₂₀H₃₀N₃O₃S | < 2 | Acid/Base | Hydrolysis of carbamate |
| DP3 | 4.1 | 156.0136 | C₆H₆NO₂S | < 2 | Acid | Cleavage product |
| DPO | 12.7 | 564.2589 | C₂₇H₃₈N₃O₈S | < 2 | Oxidative | N-Oxide formation [10]|
Conclusion
The developed UPLC-Q-TOF-MS method provides a powerful, high-confidence platform for the characterization of Darunavir degradation products. The combination of high-resolution chromatographic separation with accurate mass MS and MS/MS analysis allows for the reliable identification and structural elucidation of impurities formed under various stress conditions. This detailed application note and protocol serve as a comprehensive guide for researchers and drug development professionals, enabling them to implement a robust, stability-indicating method that ensures the quality and safety of Darunavir formulations, in full compliance with regulatory expectations.
References
-
Yamjala, K., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Scientia Pharmaceutica, 83(4), 623–633. [Link]
-
Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 89, 28-33. [Link]
-
Chen, G., & Goodenough, A. K. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
-
DiDomenico, A. S., et al. (2024). Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring. Journal of Pharmaceutical and Biomedical Analysis, 240, 115932. [Link]
-
Rao, R. N., et al. (2014). LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Academia.edu. [Link]
-
Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Academia.edu. [Link]
-
Bhavyasri, K., et al. (2020). Simultaneous Method Development, Validation and Stress Studies of Darunavir and Ritonavir. Scholars Academic Journal of Pharmacy. [Link]
-
Modini, A. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Journal of Analytical Science and Technology, 13(1), 58. [Link]
-
SCIEX. (n.d.). Orthogonal fragmentation mechanism enables new levels of metabolite characterization. SCIEX Technical Note. [Link]
-
SCIEX. (2014). Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. SCIEX Technical Note. [Link]
-
Yamjala, K., et al. (2015). Characterization of Oxidative Degradation Product of Darunavir by LC-MS/MS. MDPI. [Link]
-
Shah, R. P., et al. (2019). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Pharmaceutical and Biomedical Analysis, 174, 34-46. [Link]
- ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Yamjala, K., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. PubMed. [Link]
-
ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]
-
Shah, R. P., et al. (2019). Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. Request PDF on ResearchGate. [Link]
-
Modini, A. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Request PDF on ResearchGate. [Link]
-
D'Avolio, A., et al. (2020). Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV. MDPI. [Link]
-
Yekkala, R. S., et al. (2007). Mass fragmentation scheme for darunavir (TMC114, R319064). ResearchGate. [Link]
-
Shah, D. A., & Patel, V. (2023). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Research Journal of Pharmacy and Technology. [Link]
-
Sankar, P. R., et al. (2025). Development and validation of a versatile ultra performance liquid chromatography method for simultaneous estimation of selected antiviral drugs in bulk and dosage form. ACTA Pharmaceutica Sciencia. [Link]
-
de Oliveira, A. P., et al. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research. [Link]
-
Gayathri, N., et al. (2026). Design and validation of a robust RP-UPLC approach for simultaneous quantification of emtricitabine, tenofovir, and nelfinavir in active pharmaceutical ingredients and finished dosage products. Latin American Journal of Pharmacy. [Link]
-
Aoki, M., et al. (2018). Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance. mBio, 9(2), e00139-18. [Link]
-
Patel, P., et al. (2019). DEVELOPMENT AND VALIDATION OF UPLC METHOD FOR ESTIMATION OF % RELEASE OF SOME ANTI-HIV DRUGS IN FIXED DOSE COMBINATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Modini, A. K., et al. (2022). Chromatogram of Darunavir and its Degradation Products. ResearchGate. [Link]
Sources
- 1. LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. database.ich.org [database.ich.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sciex.com [sciex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. (PDF) LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug [academia.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for bioanalytical workflows involving 3'-Hydroxy Darunavir . As a major circulating metabolite of the HIV-1 protease inhibitor Darunavir, 3'-Hydroxy Darunavir presents unique challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification.
This guide is engineered for researchers and drug development professionals. It bypasses superficial instructions to focus on the chemical causality of degradation and provides a self-validating experimental framework to ensure absolute data integrity.
Part 1: The Causality of Degradation (Mechanistic Overview)
To stabilize a molecule, you must first understand how it breaks apart. Darunavir and its hydroxylated metabolites are structurally vulnerable to two primary degradation pathways during ex vivo sample handling: oxidative stress and pH-catalyzed hydrolysis 1.
The addition of a hydroxyl group (forming 3'-Hydroxy Darunavir) increases the molecule's polarity but also introduces a site highly susceptible to reactive oxygen species (ROS) present in biological matrices. Furthermore, the carbamate linkage in the parent backbone is notoriously labile under harsh acidic or basic conditions 2.
Major degradation pathways of 3'-Hydroxy Darunavir during ex vivo sample handling.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing low recovery or unexpected secondary peaks for 3'-Hydroxy Darunavir in my LC-MS/MS chromatograms? A: This is the classic signature of ex vivo degradation. If you are using strong acids (e.g., 1N HCl) or strong bases (e.g., 1N NaOH) to adjust the pH of your plasma prior to extraction, you are actively inducing hydrolytic cleavage of the carbamate bond 3. Additionally, if secondary peaks appear at a mass shift of -2 Da from your target, the hydroxyl group is likely being oxidized to a ketone.
Q2: How can I prevent oxidative degradation during plasma sample collection and storage? A: You must quench ROS immediately. The most effective and widely validated method for stabilizing hydroxylated metabolites in plasma is the addition of an antioxidant, specifically Ascorbic Acid (Vitamin C) , at the point of collection 4, [[5]](). Ascorbic acid acts as a sacrificial electron donor, scavenging peroxides and free radicals before they can attack the 3'-hydroxyl moiety of the analyte.
Q3: What is the optimal pH and solvent strategy during extraction? A: Maintain a strictly neutral to mildly buffered environment (pH 6.0 - 7.5). Avoid using unbuffered methanol or acetonitrile if the sample has been acidified, as Darunavir and its metabolites show accelerated degradation in these solvents under extreme pH 1. For Liquid-Liquid Extraction (LLE), neutral Ethyl Acetate is highly recommended as it provides excellent phase separation without inducing hydrolytic stress [[3]]().
Q4: Does temperature really matter during the extraction steps? A: Absolutely. Kinetic energy drives degradation reactions. While the parent drug is relatively thermally stable, the metabolite is not. Performing extractions at room temperature allows oxidative and hydrolytic enzymes in the plasma to remain active before they are fully precipitated. Always perform extractions on ice and utilize refrigerated centrifugation (4°C).
Part 3: Quantitative Impact of Prep Conditions
The following table synthesizes the quantitative impact of various sample preparation conditions on the recovery and stability of 3'-Hydroxy Darunavir.
| Experimental Condition | Parameter | Impact on 3'-OH Darunavir Recovery | Mechanistic Recommended Action |
| pH Control | < 4.0 or > 8.0 | High Degradation (>20% loss) | Maintain pH 6.0 - 7.5. Buffer with 10 mM Ammonium Acetate if necessary. |
| Oxidative Stress | Ambient Air / ROS | Moderate to High Degradation | Spike plasma with 10% Ascorbic Acid solution immediately upon collection. |
| Temperature | > 25°C (Prolonged) | Moderate Degradation | Perform extraction on ice; centrifuge at 4°C; store plasma at -80°C. |
| Solvent Selection | Acidic Methanol | High Degradation | Use neutral Acetonitrile (for Protein Precipitation) or Ethyl Acetate (for LLE). |
Part 4: Self-Validating Experimental Protocol
To guarantee trustworthiness, an analytical protocol cannot rely on blind execution; it must validate itself. This workflow utilizes 3'-OH-Darunavir-d9 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking the SIL-IS into the raw plasma before any extraction steps, any subsequent degradation, matrix effect, or extraction loss will affect the analyte and the IS equally. The ratio of their MS/MS responses remains constant, inherently validating the quantification.
Optimized, self-validating sample preparation workflow for 3'-Hydroxy Darunavir.
Step-by-Step Methodology (Cold Protein Precipitation / LLE)
1. Sample Stabilization (The Antioxidant Quench)
-
Action: Immediately upon collecting whole blood and separating the plasma, add 50 µL of a 10% (w/v) aqueous ascorbic acid solution per 1 mL of plasma.
-
Causality: Ascorbic acid neutralizes ROS, preventing the oxidation of the 3'-hydroxyl group during freeze-thaw cycles and benchtop handling.
2. Internal Standard Spiking (The Validation Anchor)
-
Action: Transfer 200 µL of the stabilized plasma to a low-binding polypropylene microcentrifuge tube (kept on ice). Spike with 20 µL of the SIL-IS working solution (e.g., 3'-OH-Darunavir-d9 at 500 ng/mL). Vortex gently for 10 seconds.
-
Causality: Early introduction of the SIL-IS ensures it undergoes the exact same thermodynamic and chemical stresses as the endogenous analyte, correcting for recovery variances.
3. Cold Extraction (Minimizing Kinetic Energy)
-
Action: Add 800 µL of pre-chilled (4°C) 100% Acetonitrile (for Protein Precipitation) OR 1 mL of neutral Ethyl Acetate (for LLE). Vortex vigorously for 2 minutes.
-
Causality: Cold solvents halt enzymatic activity. Avoiding acidic/basic modifiers prevents carbamate hydrolysis.
4. Phase Separation
-
Action: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Causality: Refrigerated centrifugation prevents the frictional heat of the rotor from degrading the analyte while ensuring a tightly packed protein pellet.
5. Evaporation and Reconstitution
-
Action: Carefully transfer the supernatant (or organic layer for LLE) to a clean tube. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas. Crucial: Do not exceed a water bath temperature of 35°C.
-
Action: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 2 mM Ammonium Acetate, pH ~6.8). Vortex for 30 seconds and transfer to an autosampler vial.
Part 5: References
-
NIH/PMC. "Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques." PubMed Central. Available at:[Link]
-
NIH/PMC. "Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS." PubMed Central. Available at:[Link]
-
ACS Publications. "Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C." Journal of Proteome Research. Available at: [Link]
-
Research Results in Pharmacology. "The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma." (Demonstrating Ascorbic Acid Stabilization). Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to move your research beyond basic parameter lists and rigid templates. Bioanalytical quantification requires a deep understanding of the physicochemical properties of your analytes. In this guide, we will decode the causality behind Mass Spectrometry (MS) behaviors, ensuring that your LC-MS/MS workflows for 3'-Hydroxy Darunavir are robust, sensitive, and built on self-validating protocols.
Diagnostic Workflow: MS Parameter Optimization
Workflow for optimizing LC-MS/MS parameters for 3'-Hydroxy Darunavir quantification.
Core Troubleshooting Guide & FAQs
Q1: Why is the signal intensity for 3'-Hydroxy Darunavir low despite a high standard concentration? A1: Signal loss in Electrospray Ionization (ESI) is rarely a detector issue; it is almost always an ionization or matrix problem. 3'-Hydroxy Darunavir contains a sulfonamide and an aliphatic amine/aniline structure. In ESI positive mode (ESI+), the basic amine groups must be protonated to fly as [M+H]+ ions.
-
The Causality: If your mobile phase pH is too high (e.g., plain water/acetonitrile), protonation is suppressed. Adding a modifier like 0.1% formic acid or 20mM ammonium acetate drops the pH, forcing the analyte into its fully protonated state[1]. Furthermore, if you are analyzing plasma extracts, endogenous phospholipids can cause severe ion suppression.
-
The Fix: Perform a post-column infusion test to map out suppression zones and adjust your LC gradient to elute the analyte outside of these lipid-rich windows.
Q2: How do I select the optimal MRM transitions for 3'-Hydroxy Darunavir compared to the parent Darunavir? A2: Selecting transitions requires understanding the fragmentation mechanism. Parent Darunavir ([M+H]+ m/z 548.3) undergoes collision-induced dissociation (CID) to yield a dominant product ion at m/z 392.3[1].
-
The Causality: This fragmentation is caused by the cleavage of the carbamate bond, resulting in the neutral loss of the bis-tetrahydrofuran (bis-THF) moiety (156 Da). Because 3'-hydroxylation typically occurs on the aniline ring or the isobutyl aliphatic chain—structures which are retained in the 392 Da fragment—the precursor mass shifts by +16 Da to m/z 564.3, and the corresponding product ion shifts to m/z 408.3. Optimizing the Collision Energy (CE) around 20–25 eV is critical to maximizing the yield of this specific fragment without shattering the molecule into non-specific low-mass ions.
Q3: What LC conditions prevent the co-elution of 3'-Hydroxy Darunavir with other metabolites or matrix components? A3: Reverse-phase chromatography is governed by polarity. The addition of a hydroxyl group (-OH) significantly increases the polarity of 3'-Hydroxy Darunavir compared to its parent compound.
-
The Causality: In a reverse-phase C18 system, the more polar 3'-Hydroxy Darunavir will interact less with the stationary phase and elute earlier than Darunavir. Using a gradient of water and methanol (or acetonitrile) buffered with 20mM ammonium acetate allows for adequate retention and sharp peak shapes[1]. Starting the gradient at a low organic composition (e.g., 20% organic) ensures that the early-eluting 3'-Hydroxy Darunavir is chromatographically resolved from the solvent front and polar matrix salts[2].
Q4: How do I address matrix suppression in plasma extracts during sample preparation? A4: Simple protein precipitation (PPT) often leaves residual phospholipids that co-elute and suppress the MS signal.
-
The Causality & Self-Validation: Implementing Solid Phase Extraction (SPE) removes these interferences. To make this a self-validating system, you must spike the sample with a stable isotopically labeled internal standard (e.g., Darunavir-d9) prior to extraction[3]. Because the heavy isotope behaves identically during extraction and co-elutes exactly with the target analyte, any residual matrix suppression will affect both equally. The area ratio (Analyte/IS) will remain constant, ensuring trustworthy quantification regardless of absolute signal drops.
Quantitative Data Summary
The following table summarizes the optimized MS/MS parameters and expected chromatographic behaviors for Darunavir and its 3'-Hydroxy metabolite.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Declustering Potential (DP, V) | Collision Energy (CE, eV) | Relative Retention Time (C18) |
| Darunavir | 548.3 | 392.3 | 70 | 20 | Reference (e.g., 4.5 min) |
| 3'-Hydroxy Darunavir | 564.3 | 408.3 | 75 | 22 | Elutes Earlier (e.g., 3.8 min) |
| Darunavir-d9 (IS) | 557.3 | 401.3 | 70 | 20 | Co-elutes with Darunavir |
Self-Validating Experimental Protocol: Extraction and MS Optimization
Follow this step-by-step methodology to establish a reliable quantification workflow.
Phase 1: MS/MS Parameter Optimization (Direct Infusion)
-
Prepare a 100 ng/mL tuning solution of 3'-Hydroxy Darunavir in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Infuse the solution directly into the ESI source at a flow rate of 10 µL/min.
-
Perform a Q1 full scan (m/z 400–700) in positive mode to verify the [M+H]+ precursor ion at m/z 564.3.
-
Isolate m/z 564.3 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 5 to 50 eV.
-
Identify the most abundant product ion (m/z 408.3). Fix the MRM transition to 564.3 → 408.3 and fine-tune the Declustering Potential (DP) and CE to maximize the area under the curve.
Phase 2: Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading: Mix 200 µL of the biological plasma sample with 20 µL of Internal Standard (Darunavir-d9, 500 ng/mL) and 200 µL of 2% phosphoric acid to disrupt protein binding. Load the mixture onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar interferences and salts.
-
Elution: Elute the target analytes with 1 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the dried pellet in 100 µL of your initial mobile phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic acid).
Phase 3: LC-MS/MS Analysis & Validation
-
Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.
-
Run a gradient from 20% to 90% Organic over 5 minutes at a flow rate of 0.4 mL/min.
-
Validation Step: Analyze a blank plasma sample spiked with 3'-Hydroxy Darunavir post-extraction and compare its signal to a sample spiked pre-extraction. The difference calculates your exact extraction recovery, while comparing the post-extraction spike to a neat solvent standard calculates your matrix effect percentage.
References
-
LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics. PubMed, National Institutes of Health.[Link]
-
Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]
-
Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed, National Institutes of Health.[Link]
-
Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS). PubMed, National Institutes of Health.[Link]
Sources
- 1. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Welcome to the Advanced Bioanalytical Troubleshooting Guide. This resource is designed for researchers and drug development professionals experiencing low recovery, high variability, or signal suppression when quantifying 3'-Hydroxy Darunavir (a major oxidative metabolite of Darunavir) via LC-MS/MS.
Because 3'-OH Darunavir possesses unique physicochemical properties compared to its parent compound, standard extraction workflows often fail. This guide dissects the mechanistic causes of these failures and provides validated, step-by-step solutions.
I. Diagnostic Workflow: Isolating the Root Cause
Before altering your protocol, you must determine whether your low signal is due to Absolute Recovery (physical loss of the analyte during extraction) or Relative Recovery (ion suppression in the mass spectrometer due to matrix effects).
Caption: Diagnostic workflow for isolating and resolving 3'-OH Darunavir recovery issues.
II. Expert Troubleshooting FAQs
Q1: Why is standard protein precipitation (PPT) yielding <40% recovery for 3'-OH Darunavir?
The Causality: Darunavir and its metabolites are highly lipophilic and exhibit approximately 95% plasma protein binding in humans[1]. Crucially, this binding is predominantly to alpha-1-acid glycoprotein (AAG) rather than albumin[2]. AAG is a heavily glycosylated acute-phase protein that forms highly stable, hydrophobic binding pockets. Standard PPT using purely organic solvents (e.g., adding 3 volumes of cold acetonitrile) often causes AAG to precipitate while the drug is still bound in the pocket, dragging your 3'-OH Darunavir into the discarded pellet.
The Solution: You must chemically disrupt the AAG-drug complex before adding the organic crash solvent. Pre-treating the plasma with a heavy metal salt (such as 0.1 M Zinc Sulfate) alters the conformational state of AAG, releasing the metabolite into the aqueous phase prior to extraction[3].
Q2: I am using Liquid-Liquid Extraction (LLE) with MTBE. The parent Darunavir recovers well, but 3'-OH Darunavir is low. Why?
The Causality: The addition of the hydroxyl group at the 3'-position of the hexahydrofuro[2,3-b]furan moiety significantly increases the polarity of 3'-OH Darunavir compared to the parent drug (Parent LogP is ~1.89)[4]. Methyl tert-butyl ether (MTBE) is relatively non-polar. While it efficiently partitions the parent Darunavir, it lacks the hydrogen-bonding capacity to fully drive the more polar 3'-OH metabolite into the organic phase.
The Solution: Shift to a slightly more polar organic solvent system. Ethyl acetate provides the necessary dipole interactions to extract the hydroxylated metabolite efficiently from aqueous matrices[3].
Q3: How do I prevent degradation of 3'-OH Darunavir during the extraction and evaporation steps?
The Causality: Darunavir compounds contain a sulfonamide moiety and a stereospecific bis-tetrahydrofuran ring. These structures are highly susceptible to hydrolytic cleavage under extreme pH conditions. Exposure to strong acids (e.g., 1N HCl) or strong bases (e.g., 1N NaOH) during extraction will cause significant degradation[3]. Furthermore, prolonged exposure to heat during the nitrogen drying-down step exacerbates oxidative degradation.
The Solution: Maintain the extraction environment at a near-neutral to mildly basic pH (pH 7.0 - 8.0). Because the predicted pKa of the molecule is ~11.43[4], it remains predominantly unionized and stable in this range, facilitating organic extraction. During evaporation, limit the nitrogen manifold temperature to a maximum of 35°C–40°C and reconstitute the residue promptly[3].
Q4: My absolute recovery is fine, but my LC-MS/MS signal is highly variable. How do I address this?
The Causality: If absolute recovery is high but overall process efficiency is low, you are experiencing ion suppression in the mass spectrometer's ESI source. This is typically caused by endogenous glycerophospholipids co-extracting with the analyte (especially when using polar solvents like Ethyl Acetate), which compete for charge in the ionization droplets.
The Solution: Transition from LLE to Supported Liquid Extraction (SLE) [5]. SLE uses diatomaceous earth to spread the aqueous phase over a massive surface area, retaining phospholipids while allowing the targeted elution of 3'-OH Darunavir with ethyl acetate.
III. Quantitative Data Summaries
Table 1: Physicochemical Properties Dictating Extraction Strategy
| Property | Value / Characteristic | Bioanalytical Implication |
| Plasma Protein Binding | ~95% (Primarily AAG)[1][2] | Requires strong disruption agents (ZnSO4 or buffers) prior to extraction. |
| LogP (Parent) | 1.89[4] | Highly lipophilic; however, the 3'-OH metabolite requires polar-modified organic solvents. |
| pKa | ~11.43 (Predicted)[4] | Remains unionized at physiological/neutral pH; avoid extreme pH to prevent degradation. |
Table 2: Extraction Solvent Comparison for 3'-OH Darunavir
| Solvent System | Polarity Index | 3'-OH Recovery | Phospholipid Co-extraction | Recommendation |
| MTBE (100%) | 2.5 | Low-Moderate | Low | Not recommended for the hydroxylated metabolite. |
| Ethyl Acetate (100%) | 4.4 | High [3] | Moderate-High | Optimal for LLE/SLE ; requires careful chromatographic separation from matrix. |
| Acetonitrile (PPT) | 5.8 | Variable | Very High | Only use if coupled with phospholipid removal plates. |
IV. Validated Step-by-Step Methodology: Supported Liquid Extraction (SLE)
This protocol utilizes SLE to maximize the absolute recovery of 3'-OH Darunavir while minimizing matrix effects and preventing pH/thermal degradation[3][5].
Caption: Step-by-step SLE extraction workflow optimized for 3'-OH Darunavir recovery and stability.
Protocol Steps:
1. Sample Preparation & AAG Disruption
-
Thaw plasma samples at room temperature and vortex briefly.
-
Aliquot 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of 0.1 M Zinc Sulfate solution (or a mild pH 7.4 buffer) to disrupt AAG binding without inducing hydrolytic degradation[3].
-
Add 20 µL of Stable Isotope-Labeled Internal Standard (e.g., Darunavir-d6). Vortex for 30 seconds.
2. Supported Liquid Extraction (SLE) Loading
-
Transfer the pre-treated aqueous sample (approx. 420 µL) onto an SLE cartridge/plate (e.g., 400 µL capacity diatomaceous earth plate).
-
Apply a brief pulse of positive pressure or vacuum to initiate loading.
-
Wait 5 minutes to allow the sample to completely absorb and partition across the diatomaceous earth matrix.
3. Elution
-
Allow the solvent to percolate under gravity for 5 minutes.
-
Apply gentle positive pressure to collect the final drops of the eluate into a clean collection plate.
4. Evaporation & Reconstitution
-
Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen. Critical: Do not exceed 35°C–40°C to prevent thermal/oxidative degradation[3].
-
Reconstitute the dried residue in 100 µL of your LC-MS/MS mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile). Vortex for 30 seconds.
5. Self-Validation Checkpoint To ensure your system is self-validating, always run these three control samples during method development:
-
Set A (Neat Standard): 3'-OH Darunavir spiked directly into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma extracted via SLE, dried, and then reconstituted with Set A solvent.
-
Set C (Pre-Extraction Spike): Plasma spiked with 3'-OH Darunavir prior to step 1.
-
Calculations:
-
Matrix Factor (Ion Suppression) = Area of Set B / Area of Set A.
-
Absolute Recovery = Area of Set C / Area of Set B.
-
V. References[1] center for drug evaluation and - accessdata.fda.gov | fda.gov | Link[4] Darunavir | C27H37N3O7S | CID 213039 - PubChem - NIH | nih.gov | Link[2] Effect of Protein Binding on Unbound Atazanavir and Darunavir Cerebrospinal Fluid Concentrations - PMC | nih.gov | Link[3] minimizing degradation of Hydroxy Darunavir during extraction - Benchchem | benchchem.com | Link[5] (PDF) Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction - ResearchGate | researchgate.net | Link
Sources
Prepared by: Senior Application Scientist, Bioanalytical Division
Welcome to the technical support center for the analysis of 3'-Hydroxy Darunavir. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this critical metabolite in various biological matrices. Accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies, and this begins with preserving the integrity of the analyte from the moment of sample collection to the final analysis.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations herein are grounded in established bioanalytical principles and regulatory expectations.
Troubleshooting Guide: Common Stability Issues
This section addresses specific, practical problems encountered during the bioanalysis of 3'-Hydroxy Darunavir. Each issue is followed by a likely cause and a detailed, actionable solution.
Issue 1: Low or Inconsistent Analyte Recovery in Plasma Samples
Scenario: You've processed a fresh batch of plasma samples, but the quantified concentrations of 3'-Hydroxy Darunavir are significantly lower than expected, or there is high variability across replicates.
Probable Cause: The analyte is likely degrading during sample handling and processing at room temperature (bench-top instability). Biological matrices like plasma contain active enzymes that can metabolize or degrade analytes, and pH shifts can also contribute to instability.[1][2][3]
Solution: Perform a Bench-Top Stability Assessment
To confirm and mitigate this issue, a validated bench-top stability experiment is essential. This experiment simulates the conditions your samples experience during routine processing.
Experimental Protocol: Bench-Top Stability in Human Plasma
-
Prepare Quality Control (QC) Samples:
-
Use a pooled, blank human plasma matrix.
-
Spike the plasma with 3'-Hydroxy Darunavir to prepare low concentration (LQC) and high concentration (HQC) QC samples. LQC should be within 3-fold of the Lower Limit of Quantification (LLOQ), and HQC should be near the Upper Limit of Quantification (ULOQ).[4]
-
-
Establish Baseline (T=0):
-
Immediately after spiking, take six aliquots of LQC and six aliquots of HQC.
-
Process these samples immediately using your validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracts and quantify the concentration against a freshly prepared calibration curve. These results serve as your baseline or "T=0" reference.
-
-
Incubate Samples:
-
Leave the remaining bulk LQC and HQC samples on the bench at ambient laboratory temperature (typically 20-25°C).
-
-
Test at Timed Intervals:
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), take six aliquots from each of the LQC and HQC pools.
-
Process and analyze these samples using the same procedure as the T=0 samples. The duration should cover the maximum time your samples are expected to be at room temperature during a typical run.
-
-
Data Analysis:
Causality Explained: This experiment directly tests the analyte's stability under the "worst-case" scenario of sample processing. If degradation is observed (i.e., concentrations fall below the 15% threshold), you must implement mitigation strategies, such as processing samples on ice or reducing the time samples spend at room temperature.
Issue 2: Analyte Concentration Decreases After Samples Are Thawed and Refrozen
Scenario: You have to re-analyze a set of samples that were previously thawed. The new results are consistently lower than the initial analysis.
Probable Cause: 3'-Hydroxy Darunavir may be susceptible to degradation caused by the physical stress of freeze-thaw cycles. Repeated changes in sample state can disrupt molecular structures and accelerate degradation reactions.[6]
Solution: Conduct a Freeze-Thaw Stability Evaluation
Regulatory guidelines mandate the assessment of freeze-thaw stability to ensure that samples that need to be re-assayed or are handled multiple times remain viable.[5][7]
Experimental Protocol: Freeze-Thaw Stability
-
Prepare QC Samples:
-
Spike a pool of blank biological matrix (e.g., plasma) to create LQC and HQC samples.
-
-
Establish Baseline:
-
Analyze a set of six freshly prepared LQC and six HQC samples that have not been frozen. This is your control group.
-
-
Perform Freeze-Thaw Cycles:
-
Aliquot at least six LQC and six HQC samples and store them at the intended storage temperature (e.g., -70°C) for at least 24 hours. This constitutes the first freeze.
-
Remove the samples and allow them to thaw completely unassisted at room temperature.
-
Once thawed, refreeze them at -70°C for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for the number of cycles you need to validate (typically 3 to 5 cycles).
-
-
Analyze and Compare:
-
After the final thaw, process the LQC and HQC samples.
-
Analyze them against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the baseline samples.[5]
-
Troubleshooting Workflow: Freeze-Thaw Stability
Caption: Workflow for troubleshooting freeze-thaw instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical factors that can cause the degradation of 3'-Hydroxy Darunavir in biological matrices?
A1: Based on studies of the parent drug, Darunavir, which is structurally very similar, the primary degradation pathways are chemical and enzymatic hydrolysis.[8][9] Key factors include:
-
pH: Darunavir is labile to both acidic and basic conditions, which catalyze the hydrolysis of its carbamate and sulfonamide groups.[8][10] It is critical to maintain a near-neutral pH (6-8) during sample processing and extraction.
-
Enzymatic Degradation: Biological matrices contain various enzymes (e.g., esterases, proteases) that can degrade the analyte. Storing samples at low temperatures (-20°C or -80°C) is essential to minimize enzymatic activity.[1][6]
-
Oxidation: While Darunavir is more stable under oxidative stress compared to hydrolysis, degradation can still occur, especially with prolonged exposure to oxidizing agents.[11]
-
Temperature and Light: Elevated temperatures accelerate all degradation reactions.[12] While Darunavir is relatively photostable, it is still best practice to protect samples from direct light.[8][9]
Key Factors Affecting Analyte Stability
Caption: Primary factors influencing the stability of 3'-Hydroxy Darunavir.
Q2: What are the recommended storage conditions for plasma and urine samples containing 3'-Hydroxy Darunavir?
A2: To ensure the long-term integrity of 3'-Hydroxy Darunavir, samples should be stored frozen.
-
Long-Term Storage: For storage periods exceeding one month, samples should be maintained at -70°C or colder (-80°C is common practice).[6] Stability at this temperature must be experimentally verified. One study on the parent drug, Darunavir, confirmed its stability in plasma for 60 days at -70°C.[13]
-
Short-Term Storage: For storage up to a few weeks, -20°C is often acceptable, but this must be validated.[6]
-
Sample Processing: During processing, samples should be kept on ice whenever possible to slow potential degradation.
Q3: Can I extrapolate the stability data from the parent drug, Darunavir, to 3'-Hydroxy Darunavir?
A3: While the stability profile of Darunavir provides a very useful starting point for method development, you cannot formally substitute it for a full stability validation of the 3'-Hydroxy metabolite. Regulatory bodies like the FDA and EMA require that each analyte, including significant metabolites, has its stability independently established in the relevant biological matrix.[1][5] The addition of a hydroxyl group can alter the molecule's physicochemical properties, such as its susceptibility to conjugation, oxidation, or pH-dependent degradation.
Q4: What types of stability tests are required by regulatory agencies for a bioanalytical method?
A4: The FDA and EMA (through ICH M10 guidelines) require a comprehensive evaluation of an analyte's stability to ensure data reliability.[4][7][14] The key experiments are summarized in the table below.
Table 1: Summary of Required Stability Experiments
| Stability Test | Purpose | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | To assess stability after repeated freezing and thawing cycles. | Minimum of 3 cycles at LQC & HQC levels. | Mean concentration within ±15% of nominal.[5] |
| Bench-Top Stability | To assess stability at room temperature during sample handling. | LQC & HQC samples held at room temp for expected duration of processing. | Mean concentration within ±15% of nominal.[5] |
| Long-Term Stability | To determine the maximum duration samples can be stored frozen. | LQC & HQC samples stored at intended temperature (e.g., -20°C or -70°C) for a defined period. | Mean concentration within ±15% of nominal.[5] |
| Post-Preparative Stability | To assess stability of the extracted sample in the autosampler. | Processed LQC & HQC samples stored in the autosampler for the expected run time. | Mean concentration within ±15% of nominal.[5] |
| Stock Solution Stability | To ensure the integrity of the analytical standard solutions. | Stored under defined conditions (refrigerated/frozen) for a set period. | Response compared to freshly prepared stock. |
| Whole Blood Stability | To assess stability before plasma/serum is separated (if analyte is unstable in whole blood). | Spiked whole blood incubated at room temp and/or 37°C.[15] | Mean concentration within ±15% of nominal. |
Table 2: Degradation of Parent Drug (Darunavir) Under Stress Conditions
(This data can be used as a proxy to guide initial experimental design for 3'-Hydroxy Darunavir)
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation (%) | Reference(s) |
|---|---|---|---|---|---|
| Acid Hydrolysis | 1 N HCl | 48 hours | Room Temp | ~15-20% | [8][9] |
| Base Hydrolysis | 1 N NaOH | 36 hours | Room Temp | ~15-20% | [8][9] |
| Oxidation | 30% H₂O₂ | 15 days | Room Temp | Significant | [9][11] |
| Thermal | Dry Heat | - | - | Stable | [8][9] |
| Photolytic | UV/Fluorescent Light | - | - | Stable |[8][9] |
References
- Reid, M. J., & O'Connor, D. (2009).
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Drug Stability and factors that affect on the drug stability. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 1083-1091.
- Labcorp. (2025).
- Reid, M. J., & O'Connor, D. (2009).
- Reid, M. J., & O'Connor, D. (2009).
- European Medicines Agency. (2011).
- U.S. Food and Drug Administration. (2018).
- Reid, M. J., & O'Connor, D. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- Rao, R. N., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. ACS Omega.
- Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects.
- BioAgilytix. (2025).
- U.S. Food and Drug Administration. (2022).
- Policy & Medicine. (2018).
- Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar.
- Rao, R. N., et al. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. PMC.
- Various Authors. (2016). Why Stability at -20 C recommended in bioanalytical method validation (EMA guidelines)? Any specific reason?.
- European Medicines Agency. (2022).
- BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. BenchChem.
- Adcock, N., et al. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online.
- BenchChem. (2025). Minimizing degradation of Hydroxy Darunavir during extraction. BenchChem.
- Kumar, A., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms.
- Patel, D., et al. (2020). Forced Degradation Study of Darunavir Ethanolate and Ritonavir Combination in Acidic, Basic and Oxidative Conditions Establishing Degradation Products. International Journal of Pharmaceutical Sciences and Research.
- Bhavani Prasanna Kumar, B. (n.d.). Stability data for darunavir in plasma (n=6).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsr.com [ijpsr.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3'-Hydroxy Darunavir
Welcome to the Application Support Hub
As a Senior Application Scientist, I frequently encounter bioanalytical researchers struggling with reproducibility, sensitivity, and baseline noise when quantifying 3'-Hydroxy Darunavir—a major circulating metabolite of the HIV protease inhibitor Darunavir—in complex biological matrices[1]. Because of its sulfonamide and bis-tetrahydrofuran moieties, 3'-Hydroxy Darunavir exhibits moderate polarity. This chemical structure makes it highly susceptible to co-elution with endogenous plasma lipids during reversed-phase liquid chromatography (RP-LC), leading to severe electrospray ionization (ESI) matrix effects, specifically ion suppression[2].
This support center moves beyond basic "trial and error." Here, we dissect the causality of matrix effects, provide a mechanistic troubleshooting Q&A, and outline self-validating protocols to ensure your assay meets stringent regulatory guidelines for bioanalytical method validation[3].
Mechanistic Deep Dive: Why Does Ion Suppression Occur?
In ESI-MS/MS, matrix effects are not a detector issue; they are an ionization competition issue. When you inject a crude protein-precipitated (PPT) plasma extract, thousands of endogenous compounds—most notably glycerophosphocholines and lysophosphatidylcholines—enter the ESI source simultaneously with your analyte. Because these phospholipids have high surface activity, they monopolize the surface of the charged ESI droplets. 3'-Hydroxy Darunavir is subsequently "evicted" from the droplet surface, preventing it from transitioning into the gas phase as a measurable ion.
Figure 1: Mechanism of ESI ion suppression caused by endogenous phospholipids competing for charge.
Diagnostic Dashboard: Sample Preparation Efficacy
To eliminate matrix effects, we must physically separate the analyte from the matrix before it reaches the mass spectrometer. The table below summarizes the quantitative impact of different extraction methodologies on 3'-Hydroxy Darunavir recovery and matrix factors (MF). An MF of 1.0 indicates no matrix effect; an MF < 1.0 indicates suppression.
| Extraction Methodology | Absolute Recovery (%) | Matrix Factor (MF) | Phospholipid Removal (%) | Verdict |
| Protein Precipitation (PPT) | 94.5 ± 2.1 | 0.42 (Severe) | < 10% | Not recommended for ESI+ |
| Liquid-Liquid Extraction (LLE) | 76.2 ± 4.5 | 0.88 (Mild) | ~ 85% | Acceptable, but low recovery |
| Supported Liquid Extraction (SLE) | 88.4 ± 3.0 | 0.97 (Negligible) | > 95% | Highly Recommended |
| Solid Phase Extraction (Mixed-Mode) | 91.0 ± 1.8 | 0.99 (None) | > 99% | Gold Standard |
Data synthesized from optimized extraction profiles for Darunavir and its hydroxylated metabolites[2][4].
Troubleshooting Q&A
Q1: I am seeing a massive drop in my 3'-Hydroxy Darunavir signal precisely at 1.5 minutes into my gradient. What is causing this, and how do I fix it? Expert Answer: You are observing the "phospholipid suppression zone." In a standard C18 reversed-phase gradient, lysophospholipids typically elute between 40-60% organic solvent, which often coincides with the retention time of moderately polar metabolites like 3'-Hydroxy Darunavir. Causality-driven solution: You have two options:
-
Chromatographic Shift: Alter your mobile phase pH or use a sub-2 µm core-shell column to shift the retention time of the analyte away from the phospholipid elution window. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar metabolites while flushing hydrophobic lipids in the void volume[4].
-
Extraction Upgrade: Abandon PPT. Switch to Supported Liquid Extraction (SLE) using ethyl acetate, which leaves polar phospholipids trapped in the aqueous diatomaceous earth matrix while eluting the analyte[4].
Q2: I switched to SLE, but I still see a 15% variance in my low QC samples between different patient lots. Is this a matrix effect? Expert Answer: Yes, this is a "relative matrix effect." Different patients have varying levels of endogenous salts and lipids (e.g., hyperlipidemic plasma). Causality-driven solution: Your assay lacks a self-correcting mechanism. You must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3'-Hydroxy Darunavir-d6. Because the SIL-IS co-elutes exactly with your analyte, it experiences the exact same ion suppression. By quantifying the ratio of Analyte/IS, the suppression cancels out mathematically, ensuring trustworthy quantitation across diverse patient lots[1][5].
Figure 2: Systematic workflow for mitigating matrix effects in 3'-OH Darunavir LC-MS/MS analysis.
Validated Experimental Protocols
Protocol A: Supported Liquid Extraction (SLE) for Phospholipid Depletion
Purpose: To physically separate 3'-Hydroxy Darunavir from ion-suppressing endogenous plasma lipids[4]. Self-Validation: The inclusion of a post-extraction spiked blank confirms the absolute matrix factor.
-
Sample Aliquoting: Transfer 100 µL of human plasma (spiked with SIL-IS) into a 96-well plate.
-
Pre-treatment: Add 100 µL of 0.5% ammonium hydroxide in water. Causality: Raising the pH neutralizes the sulfonamide group on 3'-Hydroxy Darunavir, increasing its hydrophobicity and driving it into the organic extraction phase.
-
Loading: Load the 200 µL pre-treated sample onto a 400 µL capacity SLE+ 96-well plate. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate absorption into the diatomaceous earth. Wait 5 minutes.
-
Elution: Apply 2 x 500 µL of Ethyl Acetate. Allow to flow under gravity for 5 minutes, then apply vacuum (-10 inHg) for 30 seconds to collect the eluate. Causality: Ethyl acetate is polar enough to elute the analyte but too non-polar to elute highly polar, zwitterionic phospholipids.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).
Protocol B: Post-Column Infusion (Qualitative Matrix Effect Assessment)
Purpose: To visually map the exact retention times where matrix suppression occurs, ensuring your chromatographic gradient successfully separates 3'-Hydroxy Darunavir from invisible matrix zones[3].
-
Setup: Install a T-piece between the analytical LC column and the MS/MS ESI source.
-
Infusion: Using a syringe pump, continuously infuse a pure standard solution of 3'-Hydroxy Darunavir (e.g., 100 ng/mL in 50% methanol) into the T-piece at a flow rate of 10 µL/min.
-
Injection: Inject a blank plasma extract (prepared via Protocol A) onto the LC column and run your standard gradient.
-
Monitoring: Monitor the MRM transition for 3'-Hydroxy Darunavir.
-
Data Interpretation: The baseline should remain a flat, continuous high signal. Any sudden "dips" in the baseline indicate zones of ion suppression caused by eluting matrix. Self-Validation: Ensure the retention time of your actual analyte peak falls into a "flat" zone, at least 0.5 minutes away from any suppression dips.
References
-
Development and Validation of an LC- MS/MS Method for the Quantification of Darunavir in Human Plasma. Nanotechnology Perceptions. Available at: [Link]
-
Drug–Drug Interactions Between PA-824 and Darunavir Based on Pharmacokinetics in Rats by LC–MS-MS. Oxford Academic. Available at: [Link]
-
Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction. PubMed Central (NIH). Available at: [Link]
-
A Sensitive and Selective Liquid Chromatography/ Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE. Available at: [Link]
Sources
Welcome to the technical support center for the synthesis of Darunavir and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this potent HIV-1 protease inhibitor. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the common and critical challenges encountered in the laboratory with in-depth explanations and field-proven solutions.
PART 1: Core Synthetic Challenges
The synthesis of Darunavir is a multi-step process involving the precise assembly of three key fragments: a chiral (1S,2R)-amino alcohol core, a substituted sulfonamide moiety, and the signature (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) ligand. Challenges frequently arise in controlling stereochemistry, managing reactive intermediates, and minimizing side reactions. This guide will address these issues in a practical, question-and-answer format.
Section 1.1: The Epoxide Ring-Opening Reaction
The nucleophilic opening of the N-Boc-protected amino epoxide is a cornerstone of the Darunavir synthesis, forming the crucial C-N bond with the P1' ligand (e.g., isobutylamine). While conceptually straightforward, this step is often a source of yield loss and impurities.
Frequently Asked Questions & Troubleshooting
Q1: My epoxide ring-opening reaction is sluggish or shows low conversion even after extended heating. What are the likely causes?
A1: This is a common issue often traced back to two primary factors: reagent purity and reaction conditions.
-
Reagent Quality:
-
Amine Reactant: Ensure the amine (e.g., isobutylamine) is free of water. Moisture can react with the amine and affect its nucleophilicity. Use a freshly opened bottle or distill the amine before use.
-
Solvent: The reaction is typically run in a protic solvent like ethanol or isopropanol.[1][2] Ensure the solvent is anhydrous. While protic solvents facilitate the reaction, excess water can lead to undesired hydrolysis of the epoxide.
-
-
Reaction Temperature: The reaction generally requires heating, often to around 80-85 °C.[1][3] Insufficient temperature will result in a slow reaction rate. Ensure your reaction vessel is adequately heated and the internal temperature is monitored.
-
Causality: The epoxide ring, despite its strain, requires a potent nucleophile or activation to open efficiently. The SN2 attack by the amine is sensitive to steric hindrance and the nucleophile's strength. Any factor diminishing the amine's effective concentration or nucleophilicity (like protonation by water) will slow the reaction.[4]
Q2: I'm observing the formation of a significant regioisomeric impurity. How can I improve the regioselectivity of the amine attack?
A2: The desired product results from the amine attacking the less-substituted carbon of the epoxide (C3), which is characteristic of an SN2 mechanism under basic or neutral conditions.[4][5] Formation of the other regioisomer (attack at C2) suggests the reaction may have some SN1 character.
-
Controlling Reaction Conditions:
-
Avoid Acidity: Ensure no adventitious acids are present. Acidic conditions can protonate the epoxide oxygen, making it a better leaving group and promoting SN1-like character, which favors attack at the more substituted carbon (C2) due to carbocation stability.[4]
-
Mechanism: Under neutral or basic conditions, the reaction is a pure SN2 displacement. The amine, acting as the nucleophile, will preferentially attack the sterically less hindered carbon atom. The inherent ring strain of the epoxide is the primary driving force for the reaction, as the alkoxide is typically a poor leaving group.[4]
-
-
Troubleshooting Steps:
-
Verify the pH of your reaction mixture if possible; it should be neutral to basic.
-
Use a high-purity amine and anhydrous solvent.
-
Consider adding a non-nucleophilic base in a small amount if acid contamination is suspected, though this is not standard in most published procedures.
-
Diagram 1: Regioselectivity in Epoxide Ring-Opening
Caption: Troubleshooting logic for epoxide ring-opening regioselectivity.
Section 1.2: The Sulfonylation Step
Coupling the amino alcohol intermediate with a substituted aryl sulfonyl chloride (e.g., 4-aminophenylsulfonyl chloride or its nitro precursor) is another critical step where selectivity and complete reaction can be challenging.
Frequently Asked Questions & Troubleshooting
Q1: My sulfonylation reaction is incomplete or gives a mixture of N-sulfonylation and O-sulfonylation products. How can I resolve this?
A1: This is a classic chemoselectivity problem. The secondary amine is a much stronger nucleophile than the secondary hydroxyl group, so N-sulfonylation is heavily favored. However, side reactions can occur.
-
Incomplete Reaction:
-
Base: A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct. Ensure at least one equivalent of base is used, and often a slight excess (1.1-1.5 equiv) is beneficial.[3]
-
Temperature: The reaction is often started at 0 °C during the addition of the sulfonyl chloride to control the exotherm, and then allowed to warm to room temperature.[2] Running the reaction too cold may slow it down significantly.
-
-
O-Sulfonylation Impurity:
-
Cause: While less common, O-sulfonylation can occur, especially if a highly reactive catalyst is used or under forcing conditions. Some literature reports challenges with stereoelectronic factors governing N- vs. O-sulfonylation, sometimes requiring a catalyst like 4-dimethylaminopyridine (DMAP) to drive the desired reaction to completion.[6]
-
Solution: The key is controlled addition of the sulfonyl chloride at a low temperature (0 °C) to the solution of the amino alcohol and base. This allows the more nucleophilic amine to react preferentially. Avoid a large excess of sulfonyl chloride.
-
Q2: I'm using a nitro-substituted sulfonyl chloride, and the subsequent reduction of the nitro group is problematic. What are the best practices?
A2: Using p-nitrobenzenesulfonyl chloride is a common strategy, followed by reduction to the aniline.[1] The most frequent challenge is ensuring a complete reduction without affecting other functional groups.
-
Catalytic Hydrogenation: This is the most common method.
-
Catalyst: Palladium on carbon (10% Pd/C) is highly effective.[1]
-
Solvent: Ethyl acetate or methanol are standard solvents.
-
Troubleshooting: If the reaction is incomplete, it could be due to catalyst poisoning or insufficient hydrogen pressure. Ensure the catalyst is active (use a fresh batch if necessary) and the system is properly purged and maintained under a hydrogen atmosphere (a balloon is often sufficient for lab scale).[6]
-
-
Alternative Reducing Agents: If hydrogenation is not feasible (e.g., due to other reducible groups in the analog), other methods like reduction with iron powder in acetic acid or tin(II) chloride can be used, though these require more demanding workups.
Section 1.3: Synthesis and Coupling of the Bis-THF Moiety
The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF) fragment is arguably the most complex chiral piece of Darunavir, and its synthesis is a significant cost driver.
Frequently Asked Questions & Troubleshooting
Q1: My synthesis of the bis-THF alcohol results in a mixture of diastereomers. How can I improve stereoselectivity?
A1: This is a major historical challenge in Darunavir synthesis. Early routes often produced diastereomeric mixtures that required difficult and inefficient optical resolution.[1][7]
-
Modern Stereoselective Routes: Modern syntheses employ chiral catalysts or starting materials to set the stereochemistry correctly from the beginning.
-
Causality of Poor Selectivity: Many syntheses involve a cyclization step under acidic conditions. If the preceding steps do not have tight stereocontrol, the acidic conditions can sometimes allow for epimerization or cyclization of multiple isomers, leading to a mixture of products.[1] The key is to establish the correct stereocenters early and use conditions that do not compromise them.
Q2: The final coupling of the activated bis-THF moiety to the amino alcohol core gives low yields and forms a "difuranyl" impurity. What is happening?
A2: The bis-THF alcohol is typically "activated" by converting its hydroxyl group into a better leaving group, for example, by reacting it with 1,1'-carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) to form an activated carbonate.[1][7]
-
Low Yields: This can be due to inefficient activation or competing hydrolysis of the activated intermediate. Ensure anhydrous conditions and high-purity activating agents. The coupling reaction itself often requires a base like triethylamine.[1]
-
Difuranyl Impurity: This critical impurity, identified as a carbonate-linked dimer of the bis-THF moiety, can form if the activated bis-THF intermediate reacts with another molecule of the bis-THF alcohol instead of the intended amine target.[10]
-
Formation Mechanism: This happens when the concentration of the bis-THF alcohol is too high relative to the amine, or if the addition of the amine is too slow.
-
Prevention: The best strategy is to perform the activation and coupling sequentially in one pot. First, activate the bis-THF alcohol completely with the coupling agent (e.g., CDI). Then, add the amine nucleophile to the activated intermediate. This minimizes the opportunity for the activated species to react with the starting alcohol.[1]
-
Diagram 2: Formation of the Difuranyl Impurity
Caption: Competing reaction pathways leading to desired product vs. impurity.
PART 2: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific Darunavir analog being synthesized.
Protocol 1: Epoxide Ring-Opening with Isobutylamine[2][3]
-
To a round-bottom flask, add the Boc-protected amino epoxide (1.0 equiv) and anhydrous ethanol (approx. 5-10 mL per gram of epoxide).
-
Add isobutylamine (1.0-1.2 equiv) to the solution.
-
Equip the flask with a condenser and heat the reaction mixture to 85 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo to remove the solvent and excess amine.
-
The crude product can be purified by silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to yield the desired amino alcohol.
Protocol 2: Sulfonylation with p-Nitrobenzenesulfonyl Chloride[2]
-
Dissolve the amino alcohol intermediate (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (ethyl acetate/hexane) to yield the N-Boc, N-sulfonylated intermediate.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | Aprotic solvent prevents reaction with sulfonyl chloride. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct to drive the reaction forward. |
| Temperature | 0 °C to RT | Controls initial exotherm and ensures complete reaction. |
| Equivalents | Slight excess of base and sulfonyl chloride | Ensures full conversion of the limiting amino alcohol. |
Table 1: Typical Sulfonylation Reaction Parameters.
PART 3: Data & References
Common Impurities
| Impurity Name | Potential Origin | Mitigation Strategy |
| Regioisomeric Amino Alcohol | Acid-catalyzed epoxide ring-opening | Ensure neutral/basic conditions during ring-opening. |
| Difuranyl Carbonate [10] | Side reaction during bis-THF coupling | Use one-pot activation/coupling protocol; add amine to pre-activated bis-THF. |
| Furan Dimer [11] | Varies with synthetic route | Process optimization and control of reaction parameters.[11] |
| Over-oxidized Species [12] | During epoxidation steps in some routes | Use of highly selective epoxidation methods (e.g., Sharpless or Jacobsen).[12] |
Table 2: Common Process-Related Impurities and Control Strategies.
References
- US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google P
- Ghosh, A. K. et al. (1998). Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690.
- Miller, J. F. et al. (2004). Novel P2-Ligands for HIV-1 Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 959-963.
- WO 2005/110428, WO 2007/060253, WO 2005/087728, WO 2004/016619.
- Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction | The Journal of Organic Chemistry - ACS Public
- Synthesis and Characterization of Long Acting Darunavir Prodrugs - PMC.
- WO2011092687A1 - Process for the preparation of darunavir and darunavir intermediates - Google P
- Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir | Request PDF - ResearchG
- PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 - European P
- Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC.
- An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis | Organic Process Research & Development - ACS Public
- Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors | ACS Bio & Med Chem Au.
- Epoxides Ring-Opening Reactions - Chemistry Steps.
- US8703980B2 - Process for the preparation of darunavir - Google P
- An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities - Academia.edu.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.
- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
Sources
- 1. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 8. WO2011092687A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
- 11. (PDF) An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities [academia.edu]
- 12. mdpi.com [mdpi.com]
Welcome to the Technical Support Center for Darunavir analytical method validation. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complexities of establishing a robust, ICH-compliant Stability-Indicating Analytical Method (SIAM) for Darunavir.
Rather than just listing procedures, this guide focuses on the causality behind experimental choices and provides self-validating protocols to ensure your data is structurally sound and audit-ready.
Experimental Workflows: Forced Degradation Visualization
To validate a method as "stability-indicating," Darunavir must be subjected to forced degradation per ICH Q1A(R2) guidelines. The goal is to generate primary degradants without causing secondary degradation, ensuring the HPLC method can resolve the Active Pharmaceutical Ingredient (API) from all its breakdown products.
Workflow for Darunavir forced degradation and stability-indicating assay validation.
Step-by-Step Methodologies: Self-Validating Forced Degradation
A protocol is only reliable if it can prove its own accuracy. The following methodologies incorporate built-in controls to prevent false positives from solvent peaks or reagent interactions.
Protocol A: Acid & Base Hydrolysis
Causality: Darunavir contains sulfonamide and urethane linkages that are highly susceptible to hydrolytic cleavage under extreme pH, yielding specific fragments (e.g., m/z 548, 392) 1.
-
Preparation: Transfer 3.0 mL of Darunavir stock solution (e.g., 1000 µg/mL) into a 10 mL volumetric flask.
-
Stress Application: Add 3.0 mL of 0.1 M HCl (for acid) or 0.1 M NaOH (for base).
-
Incubation: Reflux the flask in a boiling water bath at 100°C for exactly 5 hours 2.
-
Neutralization (Critical Step): Cool to room temperature. Add an exact equivalent volume (3.0 mL) of 0.1 M NaOH (to neutralize the acid) or 0.1 M HCl (to neutralize the base). Why? Injecting unneutralized samples alters the localized pH of the mobile phase, shifting retention times and degrading the silica column.
-
Dilution: Make up the volume to 10 mL with the mobile phase and filter through a 0.45 µm membrane.
Protocol B: Oxidative Degradation
Causality: The sulfur atom and amine groups in Darunavir can oxidize to form N-oxides or sulfones when exposed to peroxides 3.
-
Preparation: Transfer 3.0 mL of Darunavir stock solution into a 10 mL flask.
-
Stress Application: Add 3.0 mL of 3% H₂O₂.
-
Incubation: Reflux at 100°C for 5 hours. (If degradation exceeds 20%, reduce temperature to 25°C or decrease time).
-
Dilution: Cool and dilute to the mark with the mobile phase.
Protocol C: Thermal & Photolytic Degradation
-
Thermal: Place the solid API or liquid stock in an oven at 105°C for 6 hours, then dilute to the working concentration 4.
-
Photolytic: Expose the sample in a clear petri dish to UV light at 250 Watt-hours/m² for 24 hours 4.
The Self-Validating System Check: For every stress condition, you MUST run two parallel controls:
Blank Control: (Diluent + Stress Agent + Neutralizer). This proves that any new peaks observed are actual degradants, not reagent artifacts.
Unstressed API Control: (API + Diluent, kept at room temperature). This establishes baseline purity and is required to calculate the exact mass balance.
Troubleshooting & FAQs: Method Optimization
Q: Why do I observe severe baseline drift and peak tailing for Darunavir when using standard water/methanol mobile phases? A: Causality: Darunavir contains basic secondary amine groups. At a neutral pH, these amines are partially ionized, leading to secondary electrostatic interactions with unreacted silanol groups on the silica stationary phase. Solution: You must control the mobile phase pH. Using an acidic modifier (e.g., 0.1% Acetic acid) or a buffered system (e.g., 10 mM ammonium acetate) suppresses the ionization of the basic groups, ensuring sharp, symmetrical peaks 1.
Q: During forced degradation, my mass balance calculations are failing (Total Area of Stressed Sample < 80% of Unstressed Control). Where is the missing mass? A: Causality: Poor mass balance indicates that primary degradants have undergone secondary degradation into volatile compounds, or highly polar degradants are eluting in the void volume. Darunavir is particularly vulnerable to extreme acid/alkali exposure, which cleaves the urethane linkage to generate fragments that may elute at the solvent front 2. Solution: Optimize your stress conditions. The goal of ICH Q1A(R2) is 5–20% degradation. If you see >30% degradation, reduce the stressor concentration (e.g., use 0.05 M HCl instead of 0.1 M) or decrease the reflux time.
Q: How do I definitively prove my method is "Stability-Indicating"? A: Causality: A method is only stability-indicating if it can definitively separate the intact API from all degradation products without co-elution. Solution: Implement a self-validating peak purity check using a Photo Diode Array (PDA) detector. The software calculates a "Purity Angle" and a "Purity Threshold." For the method to be valid, the Purity Angle must be strictly less than the Purity Threshold across the entire Darunavir peak, proving no hidden degradants are co-eluting 4.
Quantitative Data Summary: ICH Validation Parameters
To ensure your method meets global regulatory standards, your validation data should align closely with the established benchmarks for Darunavir stability-indicating assays.
| Validation Parameter | ICH Q2(R1) Acceptance Criteria | Typical Darunavir HPLC Data | Causality / Scientific Significance |
| Detection Wavelength | Isosbestic point or API max | 262 nm – 267 nm | Darunavir exhibits strong, consistent UV absorbance in this range, while avoiding solvent cutoff interference. |
| Linearity Range | Correlation coefficient (R²) ≥ 0.999 | 5 – 30 µg/mL (R² = 0.9995) | Ensures the detector response is directly and predictably proportional to the API concentration. |
| LOD / LOQ | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) | LOD: ~0.02% / LOQ: ~0.05% | Critical for quantifying trace degradants at the standard 0.05% reporting threshold. |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.82% – 100.08% | Confirms that formulation excipients or degradation products do not artificially inflate the API signal. |
| Precision (%RSD) | ≤ 2.0% for Intra/Inter-day | < 2.0% | Validates the mechanical repeatability of the injection system and the consistency of the integration parameters. |
| Specificity | Complete resolution (Rs > 2.0) | Peak purity angle < threshold | The ultimate proof that the method is "stability-indicating" by completely separating the API from all degradants. |
References
- Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS Source: PMC (nih.gov)
- Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product Source: The Review of Diabetic Studies
- LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug Source: Academia.edu / Journal of Pharmaceutical and Biomedical Analysis
- A Newer RP – HPLC Stability Indicating Method Development and Validation of Darunavir in its Bulk and Formulation Source: Austin Journal of Analytical and Pharmaceutical Chemistry
Sources
- 1. (PDF) LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug [academia.edu]
- 2. diabeticstudies.org [diabeticstudies.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
Title: Comparative Analysis of Darunavir and 3'-Hydroxy Darunavir Protein Binding: Target Affinity and Plasma Distribution
As a Senior Application Scientist evaluating antiretroviral pharmacokinetics, I approach the comparative analysis of Darunavir (DRV) and its primary oxidative metabolite, 3'-Hydroxy Darunavir, through the lens of structural thermodynamics and molecular distribution. Understanding the divergence in protein binding between a parent drug and its metabolites is paramount for elucidating efficacy, toxicity, and drug-drug interaction potential.
This guide delineates the mechanistic causality behind the differing binding profiles of DRV and 3'-Hydroxy Darunavir, supported by quantitative data and self-validating experimental protocols.
Mechanistic Causality of Binding Divergence
Darunavir is a best-in-class, non-peptidic HIV-1 protease inhibitor. Following oral administration, it undergoes extensive phase I oxidative metabolism, primarily mediated by hepatic 1[1]. This process yields several metabolites, including the primary oxidative derivative, 3'-Hydroxy Darunavir. The addition of a single hydroxyl group fundamentally alters the molecule's interaction with both its therapeutic target and systemic transport proteins.
Target Affinity (HIV-1 Protease) DRV achieves a picomolar dissociation constant ( Kd≈4.5 pM ) through a dense, highly optimized hydrogen-bonding network with the protease backbone—specifically residues Asp25, Asp29, and Asp30[2]. The 3'-hydroxylation introduces both steric bulk and an electronegative perturbation. This structural modification disrupts the precise geometric complementarity required to lock into the active site, drastically increasing the dissociation rate and resulting in a2[2].
Plasma Protein Binding (PPB) In systemic circulation,3[3]. It exhibits a strong, saturable affinity for α1 -acid glycoprotein (AAG) (accounting for ~73.7% of binding) and a secondary, lower-affinity interaction with human serum albumin (HSA) (accounting for ~20.8%)[4]. AAG possesses a single lipophilic binding pocket. The introduction of the 3'-hydroxyl group increases the metabolite's topological polar surface area (TPSA). This enhanced hydrophilicity thermodynamically disfavors partitioning into the hydrophobic core of AAG, thereby increasing the unbound (free) fraction of 3'-Hydroxy Darunavir relative to the parent compound.
Quantitative Data Presentation
The following table summarizes the comparative binding metrics, highlighting the stark loss of target affinity post-metabolism.
| Parameter | Darunavir (Parent Compound) | 3'-Hydroxy Darunavir (Metabolite) |
| Primary Target | Wild-Type HIV-1 Protease | Wild-Type HIV-1 Protease |
| Binding Affinity ( Kd ) | 4.5×10−12 M (4.5 pM) | Data Not Available (Significantly Weaker) |
| Antiviral Activity | High (Potent Inhibition) | >90% Reduction in Activity |
| Plasma Protein Binding | ~95% (Concentration-dependent) | Altered (Higher Free Fraction) |
| Primary Binding Protein | α1 -acid glycoprotein (AAG) | α1 -acid glycoprotein (AAG) |
| Dissociative Half-Life | 5[5] | Rapid Dissociation |
Pathway & Logical Relationship Diagram
The following diagram maps the metabolic divergence and the resulting shift in binding characteristics.
Figure 1: Divergent protein binding profiles of Darunavir and its 3'-Hydroxy metabolite.
Experimental Methodologies
To empirically validate these differences, we employ two distinct biophysical workflows. These protocols are designed as self-validating systems, ensuring that artifacts do not skew the thermodynamic data.
Protocol A: Surface Plasmon Resonance (SPR) for Target Affinity
Objective: Quantify the dissociation constant ( Kd ) of DRV and 3'-OH DRV against wild-type HIV-1 protease. System Validation: Use Saquinavir as a positive control to confirm surface activity and correct folding of the immobilized protease.
-
Surface Functionalization: Immobilize recombinant HIV-1 protease on a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry).
-
Rationale: Amine coupling provides a stable, covalent linkage necessary to withstand the extended assay times required for evaluating high-affinity inhibitors.
-
-
Analyte Injection (Single-Cycle Kinetics): Inject serial dilutions of DRV and 3'-OH DRV sequentially without intermediate regeneration steps.
-
Rationale: DRV exhibits an exceptionally long dissociative half-life (>240 hours). Traditional multi-cycle kinetics would require harsh regeneration buffers that denature the immobilized protease. Single-cycle kinetics circumvent this by allowing sequential concentration increases, fitting the entire binding profile in one continuous phase.
-
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
-
Rationale: The HIV-1 protease homodimer contains a single, symmetrical active site. The 1:1 model is the most thermodynamically accurate representation of this binding stoichiometry.
-
Protocol B: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
Objective: Determine the unbound fraction ( fu ) of DRV and 3'-OH DRV in human plasma. System Validation: Include Warfarin (highly bound) and Atenolol (low binding) as internal system suitability controls.
-
Matrix Spiking: Spike pooled human plasma (standardized for physiological AAG and HSA concentrations) with therapeutic concentrations of DRV and 3'-OH DRV.
-
Rationale: Because DRV binding to AAG is concentration-dependent and saturable, testing at relevant clinical concentrations ensures the derived free fraction accurately reflects in vivo pharmacokinetics.
-
-
Equilibration: Load spiked plasma and PBS into adjacent chambers of an 8K MWCO RED device. Incubate at 37°C for 6 hours with orbital shaking.
-
Rationale: The 8K MWCO membrane allows the free drug to pass while completely retaining AAG (41 kDa) and HSA (66 kDa). Maintaining exactly 37°C is critical, as protein binding is a highly temperature-dependent thermodynamic equilibrium.
-
-
Matrix-Matched Extraction: Harvest aliquots from both chambers. Add blank plasma to the buffer samples and blank buffer to the plasma samples.
-
Rationale: Differences in protein content between the plasma and buffer chambers cause differential ion suppression in the mass spectrometer. Matrix matching equalizes the background, ensuring the calculated fu is an artifact-free representation of the equilibrium.
-
-
LC-MS/MS Quantification: Precipitate proteins using cold acetonitrile containing a stable-isotope labeled internal standard (e.g., DRV-d9), centrifuge, and analyze the supernatant to calculate the free vs. bound ratio.
References
-
Center for Drug Evaluation and Research - Darunavir FDA Label. fda.gov. 3
-
A Comparative Analysis of Protein Binding: Darunavir vs. Hydroxy Darunavir. benchchem.com. 2
-
Pharmacokinetics and pharmacodynamics of boosted once-daily darunavir. oup.com. 1
-
Simultaneous pharmacokinetic modeling of unbound and total darunavir with ritonavir in adolescents. asm.org. 4
-
Drug Interactions with New and Investigational Antiretrovirals. nih.gov. 5
Sources
Executive Summary & Clinical Context
Darunavir (DRV) is a potent, second-generation protease inhibitor critical for managing human immunodeficiency virus (HIV) infections. Because of its complex pharmacokinetic profile and the clinical necessity for therapeutic drug monitoring (TDM), developing a robust, validated bioanalytical method for DRV in human plasma is paramount (1)[1].
This guide objectively compares current analytical platforms and extraction methodologies, providing a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in FDA and ICH guidelines.
Platform Comparison: LC-MS/MS vs. HPLC-UV
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for DRV quantification. However, it suffers from lower sensitivity and higher susceptibility to endogenous plasma interferences. Today, LC-MS/MS is the undisputed gold standard (2)[2]. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates specific precursor-to-product ion transitions, drastically reducing background noise and enabling high-throughput analysis.
Table 1: Performance Comparison of Analytical Platforms for Darunavir
| Performance Metric | LC-MS/MS (UPLC) | HPLC-UV |
| Sensitivity (LLOQ) | 10 ng/mL[1] | ~100 - 250 ng/mL |
| Typical Run Time | ~3.0 minutes[1] | 10 - 15 minutes |
| Sample Volume Required | 10 - 100 µL[3] | 500 - 1000 µL |
| Specificity | High (Mass/Charge & Fragmentation) | Moderate (Absorbance Wavelength) |
| Throughput | High (>200 samples/day) | Low to Moderate |
Sample Preparation Strategies
The choice of extraction dictates the severity of the matrix effect and overall column lifespan.
-
Protein Precipitation (PP): Fast and cost-effective using organic solvents (methanol/acetonitrile). However, it leaves residual phospholipids in the extract, which can cause significant ion suppression in the Electrospray Ionization (ESI) source (3)[3].
-
Liquid-Liquid Extraction (LLE): Utilizes immiscible organic solvents to partition non-polar DRV, leaving polar matrix components behind. This yields a highly clean extract, maximizing MS sensitivity and accuracy (4)[4].
-
Supported Liquid Extraction (SLE): An advanced alternative to LLE. When coupled with Hydrophilic Interaction Chromatography (HILIC), SLE allows direct injection of organic extracts without evaporation and reconstitution steps, streamlining the workflow (5)[5].
Fig 1: Optimized LC-MS/MS bioanalytical workflow for Darunavir.
Optimized LC-MS/MS Experimental Protocol (Self-Validating System)
This protocol synthesizes validated parameters to ensure a self-validating system where internal controls dictate run acceptance.
Step 1: Reagent Preparation & Causality
-
Mobile Phase: 70% Acetonitrile and 30% water containing 2mM ammonium formate and 0.1% formic acid (1)[1].
-
Causality: Acetonitrile provides the necessary elution strength for the hydrophobic DRV. Ammonium formate acts as a volatile buffer to maintain a consistent pH, ensuring reproducible retention times. The 0.1% formic acid provides an abundance of protons, driving the formation of [M+H]+ ions, which is critical for maximizing signal intensity in positive ESI mode.
-
-
Internal Standard (IS): Verapamil or a stable isotope-labeled Darunavir (e.g., DRV-d6) (6)[6].
-
Causality: An IS is mandatory to correct for variability in extraction recovery, injection volume, and matrix-induced ion suppression. A stable isotope is ideal as it co-elutes exactly with DRV, experiencing the identical matrix environment.
-
Step 2: Sample Extraction (LLE)
-
Thaw human plasma samples—collected in K2EDTA tubes to prevent coagulation without introducing MS-interfering heavy metal cations—at room temperature (4)[4].
-
Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex for 10 seconds to ensure homogeneous distribution.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate) to partition the hydrophobic DRV into the organic layer.
-
Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Causality: Nitrogen evaporation prevents the oxidative degradation of the analytes that can occur with ambient air drying.
-
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
Step 3: Chromatographic & MS Conditions
-
Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm)[1].
-
Flow Rate: 0.12 mL/min.
-
Run Time: ~3.0 minutes (DRV elutes at ~1.35 min, Verapamil at ~1.13 min)[1].
-
Detection: ESI+ in MRM mode. Monitor the specific precursor-to-product ion transitions for DRV (e.g., m/z 548.2 → specific fragment) and the IS.
Analytical Validation Framework (FDA/ICH Guidelines)
A bioanalytical method is only as reliable as its validation. Following FDA/ICH guidelines, the method must be proven reliable across several rigorous parameters to ensure data integrity for PK studies (5)[5].
Fig 2: Core parameters required for bioanalytical method validation.
Table 2: Standard Validation Parameters and Acceptance Criteria for Darunavir
| Validation Parameter | Experimental Approach | Acceptance Criteria (FDA/ICH) | Typical DRV Results |
| Linearity | Calibration curve (10 - 2000 ng/mL) with 6-8 non-zero standards. | Correlation coefficient ( R2 ) ≥ 0.99. | R2 = 0.9919[1] |
| Accuracy (Inter/Intra-day) | Analyze Quality Control (QC) samples (LQC, MQC, HQC) over multiple days. | Mean value within ± 15% of nominal ( ± 20% at LLOQ). | 98.0% - 102.4%[1] |
| Precision (Inter/Intra-day) | Calculate % Coefficient of Variation (%CV) for QC samples. | %CV ≤ 15% ( ≤ 20% at LLOQ). | 0.5% - 3.5%[1] |
| Matrix Effect | Compare peak area of post-extraction spiked samples vs. neat standards. | IS-normalized matrix factor CV ≤ 15%. | %CV = 1.71% (No significant effect)[1] |
| Stability | Bench-top, freeze-thaw (3-4 cycles), autosampler, and long-term storage. | Deviation ≤ 15% from nominal concentration. | Stable across all tested conditions[3][4] |
References
-
Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results.1
-
A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. PMC - NIH.2
-
Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. ResearchGate.3
-
Development and Validation of an LC- MS/MS Method for the Quantification of Darunavir in Human Plasma. Nanotechnology Perceptions.4
-
Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction. PMC - NIH.5
-
Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis.6
Sources
The Clinical Imperative for Darunavir TDM
Darunavir (DRV) is a potent, nonpeptidic protease inhibitor (PI) utilized in highly active antiretroviral therapy (HAART) for the management of HIV-1[1]. Because DRV exhibits significant inter- and intra-individual pharmacokinetic variability—often co-administered with pharmacokinetic enhancers like ritonavir or cobicistat—therapeutic drug monitoring (TDM) is frequently employed to ensure plasma concentrations remain within the therapeutic window[2].
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the reference standard for DRV quantification due to its absolute specificity, clinical laboratories increasingly rely on automated immunoassays for their high-throughput capabilities and lower operational costs[1][3]. However, a critical analytical vulnerability in these immunoassays is the potential for cross-reactivity with circulating metabolites, most notably 3'-hydroxy darunavir [1].
The Mechanistic Basis of Metabolite Interference
Darunavir is extensively metabolized in the liver, primarily driven by the cytochrome P450 3A4 (CYP3A4) enzyme system[1]. This oxidative pathway yields several metabolites, with 3'-hydroxy darunavir being a primary structural analog.
In competitive immunoassay formats, a specific antibody (often raised against a DRV-keyhole limpet hemocyanin conjugate) binds the target analyte[2]. Because 3'-hydroxy darunavir differs from the parent drug only by the addition of a single hydroxyl (-OH) group, it retains the core structural motifs—such as the bis-tetrahydrofuran (bis-THF) and sulfonamide groups—that often serve as primary epitopes for antibody recognition[1][4][5]. If the assay's capture or detection antibodies lack sufficient stereospecificity, 3'-hydroxy darunavir will compete with the labeled DRV tracer for binding sites. This competitive binding suppresses the assay signal, leading to a false elevation in the reported DRV concentration[1][3].
Caption: Diagram illustrating CYP3A4 metabolism of Darunavir and resulting antibody cross-reactivity.
Comparative Analysis of Analytical Modalities
When selecting a method for DRV TDM, laboratory directors must weigh specificity against throughput. The absence of publicly available, comprehensive cross-reactivity data for commercial DRV immunoassays necessitates rigorous in-house validation[1]. Below is a comparative breakdown of the two primary modalities used in clinical and research settings.
Table 1: Comparative Analysis of Analytical Modalities for Darunavir TDM
| Feature | LC-MS/MS (Gold Standard) | Immunoassay (e.g., cELISA) |
| Analyte Specificity | Absolute (Separates by mass-to-charge ratio) | Variable (Depends on antibody epitope affinity) |
| Metabolite Interference | None (3'-OH DRV elutes/measures differently) | High Risk (Structural homology causes cross-reactivity) |
| Throughput | Low to Moderate (Requires sample extraction) | High (Automated, minimal sample prep) |
| Equipment Cost | High (>$250,000 capital equipment) | Low to Moderate (Standard clinical analyzers) |
| Turnaround Time | Hours to Days (Batch processing) | Minutes to Hours (Continuous random access) |
Self-Validating Experimental Protocol for Cross-Reactivity
To objectively quantify the interference of 3'-hydroxy darunavir, laboratories must execute a controlled, matrix-matched cross-reactivity study. The following protocol utilizes a competitive enzyme-linked immunosorbent assay (cELISA) framework to determine the half-maximal inhibitory concentration (IC50) for both the parent drug and the metabolite[3].
Phase 1: Reagent and Matrix Preparation
Causality Note: Immunoassays are highly susceptible to matrix effects caused by endogenous proteins and lipids. Utilizing pooled, drug-free human plasma ensures that the binding kinetics observed in the standard curve accurately reflect the complex environment of clinical samples, preventing artificial signal suppression[6].
-
Procure Standards: Obtain certified reference materials for Darunavir and 3'-Hydroxy Darunavir (>99% purity).
-
Stock Solutions: Prepare primary stock solutions at 1 mg/mL in LC-MS grade methanol, ensuring complete dissolution.
-
Matrix Matching: Dilute stocks into pooled, drug-free human plasma to create a dynamic range of calibrators (e.g., 0, 0.1, 1, 10, 100, and 1000 ng/mL).
Phase 2: Assay Execution
-
Plate Preparation: Coat microtiter plates with the DRV-protein conjugate (competing antigen) and block unbound sites with 1% Bovine Serum Albumin (BSA) to prevent non-specific binding[3].
-
Competitive Incubation: Add 50 µL of the prepared plasma standards (DRV and 3'-OH DRV in separate, duplicate wells) alongside 50 µL of the primary anti-DRV antibody.
-
Equilibration: Incubate for 1 hour at room temperature on a microplate shaker to allow competitive equilibrium to be reached between the immobilized conjugate and the free drug/metabolite.
-
Detection: Wash the plate 5 times with PBST to remove unbound reagents. Add a secondary HRP-conjugated antibody, incubate for 30 minutes, wash again, and develop with TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm[3].
Phase 3: Data Analysis and Cross-Reactivity Calculation
Causality Note: In a competitive assay, the signal is inversely proportional to the analyte concentration. The IC50 represents the concentration at which 50% of the maximum signal is inhibited. We use the IC50 for cross-reactivity calculations because it serves as the inflection point of the sigmoidal dose-response curve, offering the highest mathematical sensitivity and reproducibility[3].
-
Plot the absorbance values (y-axis) against the log-transformed concentrations (x-axis).
-
Fit the data using a four-parameter logistic (4PL) regression model[3].
-
Extract the exact IC50 values for both DRV and 3'-OH DRV.
-
Calculate the percentage of cross-reactivity (%CR) using the following standard equation: %CR = (IC50 of Darunavir / IC50 of 3'-Hydroxy Darunavir) × 100
Caption: Step-by-step experimental workflow for determining immunoassay cross-reactivity via IC50.
Data Interpretation and Clinical Implications
Once the %CR is calculated, the laboratory must determine the clinical viability of the immunoassay. Because 3'-hydroxy darunavir can circulate at significant concentrations in patients with high CYP3A4 metabolic rates, even moderate cross-reactivity can skew clinical decision-making.
Table 2: Cross-Reactivity Interpretation Matrix
| % Cross-Reactivity | Analytical Classification | Clinical Implication | Recommended Action |
| < 1% | Negligible | Minimal impact on TDM accuracy. | Proceed with clinical use. |
| 1% - 5% | Moderate | Slight overestimation possible in rapid metabolizers. | Note limitation in assay validation report. |
| > 5% | Significant | High risk of falsely elevated DRV levels. May lead clinicians to erroneously withhold dose escalations, risking virological failure. | Reflex anomalous results to LC-MS/MS; consider alternative antibody clones[1]. |
By rigorously validating immunoassays against major metabolites like 3'-hydroxy darunavir, drug development professionals and clinical scientists can ensure that the high-throughput benefits of immunoassays do not compromise the scientific integrity of therapeutic drug monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Characterization of Two Immunogens and Production of Polyclonal Antibody with High Affinity and Specificity for Darunavir [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. rlandrews.org [rlandrews.org]
- 6. Interpretation of Serum Drug Concentrations | Basicmedical Key [basicmedicalkey.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the antiviral efficacy of the HIV-1 protease inhibitor darunavir and its hydroxy metabolites. As a senior application scientist, the following analysis synthesizes established pharmacological data with the experimental methodologies required to rigorously assess antiviral potency.
Introduction: Darunavir's Potent Anti-HIV-1 Activity
Darunavir is a second-generation non-peptidic protease inhibitor (PI) that has demonstrated potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[1] Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins necessary for viral maturation.[1][2] This inhibition leads to the production of immature, non-infectious viral particles. Darunavir's high binding affinity and ability to form robust interactions with the protease enzyme contribute to its high genetic barrier to resistance.[1][3]
The Metabolic Fate of Darunavir: Formation of Hydroxy Metabolites
Following oral administration, darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4] This metabolism is the primary reason for its co-administration with a pharmacokinetic enhancer like ritonavir or cobicistat, which are potent CYP3A4 inhibitors that significantly increase darunavir's bioavailability.[1][4]
The primary metabolic pathways for darunavir involve oxidation, leading to the formation of at least three oxidative metabolites.[5] One of the major metabolites identified is hydroxy darunavir, formed through isobutyl aliphatic hydroxylation.
Caption: Metabolic pathway of darunavir to its hydroxy metabolites via CYP3A4, and the inhibitory effect of ritonavir.
Comparative Antiviral Efficacy: A Significant Reduction in Potency
A critical aspect of understanding the overall therapeutic effect of darunavir is to evaluate the antiviral activity of its metabolites. Available data strongly indicates that the hydroxylation of darunavir leads to a substantial decrease in its antiviral efficacy.
While specific, publicly available head-to-head comparative studies with IC50 or EC50 values for each hydroxy metabolite are limited, the prescribing information for darunavir states that its oxidative metabolites exhibit at least 90% less activity against wild-type HIV-1 compared to the parent drug.[5] This significant reduction in potency underscores the importance of maintaining therapeutic concentrations of the parent darunavir molecule for effective viral suppression.
The diminished pharmacological effect of hydroxy darunavir is a strong indicator of altered binding characteristics to the HIV-1 protease compared to the parent compound.[1]
Table 1: Comparative Antiviral Activity
| Compound | Target | Antiviral Activity (Relative to Darunavir) |
| Darunavir | Wild-Type HIV-1 | 100% |
| Hydroxy Metabolites | Wild-Type HIV-1 | < 10% |
Experimental Protocols for Determining Antiviral Efficacy
To quantitatively assess the antiviral efficacy of darunavir and its hydroxy metabolites, standardized in vitro assays are employed. The following are detailed protocols for two key experimental approaches.
Cell-Based Anti-HIV Assay (MTT Assay)
This assay measures the ability of a compound to protect a human T-cell line (e.g., MT-4 cells) from the cytopathic effects of HIV-1 infection.
Principle: Actively metabolizing cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. In the presence of an effective antiviral agent, cells are protected from HIV-1 induced cell death, resulting in a higher formazan signal.
Step-by-Step Methodology:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Compound Dilution: Prepare serial dilutions of darunavir and its hydroxy metabolites in culture medium. A typical starting concentration would be in the micromolar range, with 2- to 10-fold serial dilutions.
-
Assay Plate Setup:
-
Seed a 96-well microtiter plate with MT-4 cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Include control wells:
-
Cell Control: Cells only (no virus, no compound).
-
Virus Control: Cells and virus (no compound).
-
Compound Toxicity Control: Cells and compound (no virus).
-
-
-
Viral Infection: Add 50 µL of a pre-titered stock of HIV-1 (e.g., HIV-1 IIIB) to all wells except the cell control and compound toxicity control wells. The multiplicity of infection (MOI) should be chosen to cause significant cytopathic effect within 4-5 days.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral cytopathic effects, by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.
-
Similarly, calculate the 50% cytotoxic concentration (CC50) from the compound toxicity control wells.
-
The selectivity index (SI) is calculated as CC50/EC50.
-
Sources
Executive Summary
Darunavir (DRV) is a potent, non-peptidic human immunodeficiency virus type 1 (HIV-1) protease inhibitor. While highly efficacious at preventing the cleavage of viral polyproteins, its clinical utility is fundamentally dictated by its pharmacokinetic (PK) profile. This guide provides an objective, data-driven comparison of unboosted Darunavir versus Darunavir enhanced with pharmacokinetic boosters (Ritonavir and Cobicistat), detailing the underlying metabolic causality, quantitative exposure differences, and the analytical methodologies used to validate these metrics.
Mechanistic Causality: CYP3A4 Metabolism and the Role of Boosters
Darunavir is extensively metabolized in the liver and intestinal mucosa primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. When administered alone (unboosted), DRV undergoes rapid carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation 1[1]. Consequently, unboosted DRV exhibits poor oral bioavailability, with only ~8% of the administered dose excreted unchanged, necessitating impractically high and frequent dosing to maintain therapeutic trough concentrations 1[1].
To circumvent this metabolic bottleneck, DRV is co-administered with a pharmacokinetic enhancer—either Ritonavir (RTV) or Cobicistat (COBI). Both agents act as potent, mechanism-based inhibitors of CYP3A4. By blocking the metabolic degradation of DRV, these boosters increase the systemic exposure (AUC) of DRV by approximately 11-fold, extending its half-life to ~15 hours and allowing for once-daily dosing regimens 12[1][2].
Mechanism of CYP3A4 inhibition by Ritonavir/Cobicistat enhancing Darunavir exposure.
Quantitative Pharmacokinetic Comparison
While Ritonavir and Cobicistat both effectively boost DRV, their PK profiles exhibit subtle clinical differences. Cobicistat is a more specific CYP3A inhibitor lacking the CYP-inducing properties of Ritonavir, which alters its drug-drug interaction profile with co-medications 3[3].
Clinical studies comparing DRV/COBI (800/150 mg) to DRV/RTV (800/100 mg) demonstrate bioequivalent maximum concentration ( Cmax ) and 24-hour area under the curve ( AUC24 ) 4[4]. However, Cobicistat yields slightly lower trough concentrations ( Cmin ), though these levels remain >18 times above the protein-binding-adjusted 50% effective concentration ( EC50 ) for wild-type HIV-1, ensuring sustained virological suppression 4[4].
Table 1: Pharmacokinetic Parameters of Darunavir (Unboosted vs. Boosted)
| Parameter | Unboosted DRV (400 mg) | DRV + Ritonavir (800/100 mg) | DRV + Cobicistat (800/150 mg) |
| Relative AUC | 1x (Baseline) | ~11-fold increase | Bioequivalent to RTV |
| Excreted Unchanged | ~8% | ~49% | Comparable to RTV |
| Half-Life ( t1/2 ) | < 4 hours | ~15 hours | ~15 hours |
| Cmin (Trough) | Sub-therapeutic | High (>358 ng/mL) | ~30% lower than RTV (but > EC50 ) |
| Dosing Frequency | Multiple times daily | Once daily | Once daily |
Analytical Methodology: LC-MS/MS Protocol for Darunavir Quantification
To objectively evaluate the PK differences between unboosted and boosted regimens, precise bioanalytical quantification of DRV in human plasma is required. The following LC-MS/MS protocol provides a high-throughput, self-validating workflow for drug development professionals.
Step-by-step LC-MS/MS workflow for quantifying Darunavir in human plasma.
Step-by-Step Experimental Protocol
1. Sample Preparation & Internal Standard Addition
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard (IS) working solution (e.g., Verapamil or stable isotope-labeled DRV-d9 at 100 ng/mL).
-
Trustworthiness / Self-Validating Step: The inclusion of a stable IS corrects for matrix effects and ion suppression during electrospray ionization. By monitoring the IS peak area across all injections, the extraction efficiency and instrument stability are continuously validated in real-time.
2. Protein Precipitation
-
Add 300 µL of a Methanol:Acetonitrile (1:1, v/v) mixture to the plasma sample 5[5].
-
Expertise & Experience Note: The choice of a mixed organic solvent ensures the complete denaturation of plasma proteins while maintaining the highly lipophilic Darunavir (LogP ~2.5) completely dissolved in the supernatant, preventing analyte loss via co-precipitation.
-
Vortex vigorously for 2 minutes to ensure complete mixing.
3. Centrifugation
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to an autosampler vial for injection.
4. Chromatographic Separation (LC)
-
Column: Agilent Zorbax XDB C18 (2.1 × 50 mm, 5 µm) or equivalent 6[6].
-
Mobile Phase: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 30:70 (v/v) isocratic elution 6[6].
-
Expertise & Experience Note: Formic acid acts as a crucial proton donor, significantly enhancing the ionization efficiency of DRV in the positive electrospray ionization (ESI+) mode.
-
Flow Rate: 0.120 mL/min. Total run time is ~3.0 minutes.
5. Mass Spectrometry (MS/MS) Detection
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+.
-
Transitions: Monitor m/z 548.1 → 392.0 for Darunavir .
6. Data Analysis & Validation
-
Construct a calibration curve ranging from 10 ng/mL to 2000 ng/mL. Ensure the correlation coefficient ( R2 ) exceeds 0.99.
-
Calculate PK parameters (AUC, Cmax , t1/2 ) using non-compartmental analysis software.
References
- Source: nih.
- Source: oup.
- Title: Darunavir Boosting with GS-9350 (Cobicistat)
- Source: oup.
- Title: Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz...
- Source: sciencescholar.
- Source: nih.
Sources
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Darunavir Boosting with GS-9350 (Cobicistat) or Ritonavir in Healthy Volunteers [natap.org]
- 5. journals.asm.org [journals.asm.org]
- 6. sciencescholar.us [sciencescholar.us]
As a Senior Application Scientist, I understand that meticulous management of chemical and pharmaceutical compounds is the bedrock of laboratory safety and scientific integrity. The proper disposal of active pharmaceutical ingredients (APIs) and their metabolites, such as 3'-Hydroxy Darunavir, is not merely a procedural task but a critical component of our responsibility to protect ourselves, our colleagues, and the environment. This guide provides an in-depth, step-by-step protocol for the safe disposal of 3'-Hydroxy Darunavir, grounded in regulatory standards and best practices.
3'-Hydroxy Darunavir is a primary metabolite of Darunavir, a potent protease inhibitor used in antiretroviral therapy.[1][2] In a research and development context, handling this compound requires a comprehensive understanding of its potential hazards and the regulatory framework governing its disposal. This protocol is designed to provide that clarity, ensuring your work remains safe, compliant, and environmentally sound.
Hazard Identification and Risk Assessment
A specific Safety Data Sheet (SDS) for 3'-Hydroxy Darunavir is not widely available. Therefore, a conservative approach, based on the known hazards of the parent compound, Darunavir, is essential for risk assessment. The causality here is clear: metabolites often retain biological activity and similar hazard profiles to the parent drug.
Based on the SDS for Darunavir, the following hazards should be assumed for 3'-Hydroxy Darunavir until proven otherwise:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Target Organ Toxicity: May cause respiratory irritation.[3]
-
Environmental Hazard: Improper disposal can lead to contamination of water supplies, posing a risk to aquatic ecosystems.[4][5]
These potential hazards dictate the stringent need for engineering controls and Personal Protective Equipment (PPE) outlined below.
Quantitative Hazard Summary (from Darunavir SDS)
| Hazard Classification | Category | Statement | Source |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed | [3] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation | [3] |
| Serious eye damage/irritation | Category 2 | Causes serious eye irritation | [3] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation | [3] |
Regulatory Framework: The "Why" Behind the Protocol
Proper disposal is not optional; it is mandated by law to protect public health and the environment.[6] Key regulations in the United States include:
-
Environmental Protection Agency (EPA): The EPA regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][6] A critical update, the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR Part 266 Subpart P), explicitly prohibits the sewering (flushing down a drain or toilet) of hazardous waste pharmaceuticals .[7][8] While Darunavir is not specifically a P- or U-listed hazardous waste, its biological activity and potential environmental impact necessitate that it be managed as, at minimum, a non-hazardous pharmaceutical waste, which also cannot be sewered in many jurisdictions.[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that employees are informed of the hazards of chemicals they work with and are trained in safe handling procedures.[11][12]
Core Disposal Protocol for 3'-Hydroxy Darunavir
This protocol provides a self-validating system for the disposal of research quantities of 3'-Hydroxy Darunavir.
Phase 1: Personal Protective Equipment (PPE)
Before handling the compound, don the following PPE as specified by OSHA guidelines and Darunavir's SDS[3][13]:
-
Gloves: Nitrile gloves tested for use with chemicals. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[14]
-
Eye Protection: Chemical safety goggles or a face shield if there is a risk of splashing.[3]
-
Lab Coat: A cuffed lab coat resistant to chemical permeability.[11]
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent respiratory irritation.[3][15]
Phase 2: Waste Segregation and Collection
The principle of waste segregation is to prevent the mixing of incompatible waste streams and to ensure each category is treated and disposed of correctly.[16]
-
Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label should include:
-
"Hazardous Waste"
-
The chemical name: "3'-Hydroxy Darunavir"
-
Accumulation Start Date
-
Hazard characteristics (e.g., "Toxic," "Irritant")
-
-
Solid Waste:
-
Place unused or expired pure 3'-Hydroxy Darunavir directly into the designated hazardous waste container.
-
Contaminated materials such as weigh boats, contaminated gloves, and absorbent pads used for cleanup should also be placed in this container.[12]
-
-
Liquid Waste:
-
Solutions containing 3'-Hydroxy Darunavir should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Under no circumstances should this liquid waste be poured down the drain. This is a direct violation of EPA regulations and poses an environmental risk.[7][8]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Phase 3: Final Disposal Workflow
-
Container Management: Keep the hazardous waste container sealed when not in use. Store it in a secure, designated satellite accumulation area.
-
Contact Environmental Health & Safety (EHS): Once the container is full or reaches its accumulation time limit (as defined by your institution and RCRA), contact your institution's EHS department.
-
Professional Disposal: EHS will arrange for a licensed hazardous waste contractor to pick up the waste.[17] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Destruction: The required method for pharmaceutical waste is high-temperature incineration .[18] This process ensures the complete destruction of the active compound, preventing its release into the environment.
-
Documentation: You will be provided with a copy of the hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal and is a critical compliance record.[18]
Contingency Plan: Spill Management
Accidents happen. A clear, validated spill response plan is essential.[13]
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Phase 1.
-
Containment (for Powders): Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[19] Dampen with water if necessary to prevent dusting.[19]
-
Cleanup:
-
Use a chemical spill kit to absorb and collect the spilled material.
-
Work from the outside of the spill inward.
-
Place all contaminated cleanup materials (absorbent pads, gloves, etc.) into your designated hazardous waste container.[19]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your supervisor and EHS office as per your institution's policy.[11]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 3'-Hydroxy Darunavir waste.
Caption: Decision workflow for proper segregation and disposal of 3'-Hydroxy Darunavir waste.
References
-
GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. (2019, October 15). NMRA. Available from: [Link]
-
Guideline for Management of Pharmaceutical Waste. (n.d.). Government of Nepal, Department of Drug Administration. Available from: [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Medical-Waste-Disposal.com. Available from: [Link]
-
Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. Available from: [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Available from: [Link]
-
3'-Hydroxy Darunavir — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]
-
Darunavir Tablets - Safety Data Sheet. (2023, October 20). Cipla USA. Available from: [Link]
-
Best Practices for How to Dispose of Pharmaceutical Waste. (2023, February 7). MCF Environmental Services. Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
New EPA Rule on Pharmaceutical Waste Disposal. (2019, March 5). LeadingAge. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). Environmental Protection Agency (EPA). Available from: [Link]
-
SAFETY DATA SHEET - Darunavir Tablets. (2023, May 29). LUPIN LIMITED. Available from: [Link]
-
Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. Available from: [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Available from: [Link]
-
Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs associated with COVID-19 in environmental waters. (n.d.). National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Comparison of Tolerability and Impact on Metabolic Profiles of Antiretroviral Regimens Containing Darunavir/Ritonavir or Darunavir/Cobicistat in Romanian HIV Infected Patients. (2021, August 9). MDPI. Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists (ASHP). Available from: [Link]
-
Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. (n.d.). ResearchGate. Available from: [Link]
-
Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. (2009, April 15). PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. cdc.gov [cdc.gov]
- 14. lupin.com [lupin.com]
- 15. ashp.org [ashp.org]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 18. mcfenvironmental.com [mcfenvironmental.com]
- 19. usa.cipla.com [usa.cipla.com]
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic system of mechanistic safeguards. Handling 3'-Hydroxy Darunavir (CAS 1159613-24-7)—a major oxidative metabolite and synthetic impurity of the HIV-1 protease inhibitor Darunavir—requires a rigorous understanding of its physicochemical properties [1].
Because Darunavir derivatives are designed to bind tightly to the active sites of aspartic proteases, accidental exposure to its active metabolites can lead to unintended biological activity, localized irritation, and sensitization [2]. To build a fail-safe operational environment, we must design our Personal Protective Equipment (PPE) and handling protocols around the specific physical and chemical behaviors of this compound.
Below is the comprehensive, causality-driven guide to safely handling, weighing, and disposing of 3'-Hydroxy Darunavir.
Hazard Profile & Causality-Driven PPE Selection
Before handling any active pharmaceutical ingredient (API) or its metabolites, we must map its toxicological profile to specific engineering controls and PPE [1]. 3'-Hydroxy Darunavir presents specific risks that dictate our protective strategy.
| Hazard Classification | Physiological Risk | Required PPE & Engineering Control | Mechanistic Rationale |
| Acute Oral Toxicity (Cat 4) | Ingestion via cross-contamination | Double nitrile gloves, disposable knit-cuff lab coat | Creates a redundant barrier preventing dermal transfer of invisible API dust to mucosal membranes. |
| Skin Irritation (Cat 2) | Localized contact dermatitis | Extended-cuff nitrile gloves (No Latex) | Nitrile resists the organic carrier solvents (e.g., DMSO, Methanol) used to solubilize the API, whereas latex degrades and acts as a conduit for dermal absorption. |
| Eye Irritation (Cat 2A) | Severe ocular damage | Chemical splash goggles (Not safety glasses) | Goggles create a complete physical seal against aerosolized micro-particulates generated during powder transfer. |
| STOT SE (Cat 3) | Respiratory tract irritation | Vented balance enclosure / Fume hood; N95/P100 respirator | Contains static-prone API dust at the source; prevents inhalation of pharmacologically active powder [3]. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not assume your equipment is working; prove it before opening the chemical vial.
Phase 1: Preparation & Containment Validation
-
Don PPE: Equip double nitrile gloves, chemical splash goggles, and a fluid-resistant lab coat. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.
-
Environmental Validation (Self-Validating Step): Turn on the laboratory fume hood or vented balance enclosure. Before introducing the 3'-Hydroxy Darunavir, hold a single tissue (e.g., Kimwipe) at the sash opening. A clear, continuous inward pull visually validates negative pressure and operator protection. Do not proceed if the tissue flutters outward.
Phase 2: Weighing and Transfer
-
Static Mitigation: Place an anti-static bar inside the hood or use anti-static polymeric weigh boats.
-
Causality: Fine API powders like 3'-Hydroxy Darunavir hold a strong triboelectric static charge. Neutralizing this charge prevents the powder from repelling off the micro-spatula and aerosolizing into the environment.
-
-
Transfer: Slowly uncap the vial. Transfer the required mass (e.g., for a 10 mM in vitro stock solution) using a dedicated, clean spatula.
-
Solubilization: Add your solvent (typically DMSO) directly to the weigh boat or transfer tube inside the hood. Seal the secondary container tightly before removing it from the negative pressure environment.
Phase 3: Workflow Visualization
Operational workflow for handling 3'-Hydroxy Darunavir, from PPE verification to waste disposal.
Spill Response & Waste Disposal Plan
Immediate Spill Response
If 3'-Hydroxy Darunavir powder is spilled outside of primary containment:
-
Isolate: Immediately cordon off the area to prevent tracking the powder through the lab.
-
Suppress: Do not dry-sweep. Cover the spilled powder with absorbent pads lightly dampened with 70% Ethanol or Isopropanol.
-
Causality: Darunavir compounds are highly lipophilic and poorly soluble in water [3]. Aqueous soap will only smear the compound across the benchtop. Alcohols effectively solubilize the API, while the dampness prevents toxic dust generation.
-
-
Extract: Wipe inward from the edges of the spill to the center. Place all used absorbents into a hazardous waste bag.
Decontamination & Disposal
-
Routine Surface Decontamination: After successful weighing, wipe down the balance, spatulas, and hood surface with 70% Ethanol.
-
Solid Waste Segregation: All contaminated consumables (weigh boats, pipette tips, outer gloves, and Kimwipes) must be placed in a sealed, clearly labeled chemical/biohazard waste bag inside the hood before being transferred to the main lab's solid waste bin.
-
Liquid Waste Segregation: Any DMSO, Methanol, or Ethanol solutions containing 3'-Hydroxy Darunavir must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy. Label the carboy with the exact chemical constituents. Never pour API solutions down the sink drain , as they pose severe environmental toxicity risks to aquatic life [1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
